molecular formula C7H7N3O2 B178762 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid CAS No. 135830-16-9

1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid

Cat. No.: B178762
CAS No.: 135830-16-9
M. Wt: 165.15 g/mol
InChI Key: GMJYHHCMCASXOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid, also known as 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid, is a useful research compound. Its molecular formula is C7H7N3O2 and its molecular weight is 165.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-methylimidazo[1,2-b]pyrazole-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2/c1-9-2-3-10-6(9)5(4-8-10)7(11)12/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMJYHHCMCASXOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN2C1=C(C=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135830-16-9
Record name 1-methyl-1H-pyrazolo[1,5-a]imidazole-7-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, in-depth overview of a robust and efficient synthetic pathway to obtain 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid, a heterocyclic scaffold of significant interest in medicinal chemistry. The imidazo[1,2-b]pyrazole core is a prominent structural motif in a variety of biologically active compounds, exhibiting anticancer, anti-inflammatory, and antiviral properties.[1] This guide is structured to provide not only a step-by-step experimental protocol but also a detailed mechanistic understanding of the chemical transformations involved. By elucidating the causality behind the experimental choices, this document aims to empower researchers to confidently reproduce and adapt these methods for their specific research and development needs. All protocols are designed as self-validating systems, with in-text citations to authoritative sources and a comprehensive reference list to ensure scientific integrity.

Introduction: The Significance of the Imidazo[1,2-b]pyrazole Scaffold

The fusion of imidazole and pyrazole rings to form the imidazo[1,2-b]pyrazole bicyclic system creates a unique chemical architecture with a rich electron density and multiple points for functionalization. This scaffold has garnered considerable attention in the field of drug discovery due to its ability to mimic the indole ring system, a common feature in many bioactive natural products and pharmaceuticals, while offering potentially improved physicochemical properties such as aqueous solubility.[2] Derivatives of this core have shown promise as potent and selective inhibitors of various enzymes and receptors, making them attractive candidates for the development of novel therapeutics. The target molecule of this guide, 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid, serves as a key intermediate for the synthesis of a diverse library of derivatives, such as amides and esters, with potential applications in oncology and immunology.[3]

Strategic Overview of the Synthesis

The synthesis of 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid is strategically designed as a three-step process. This approach ensures high yields and purity of the final product by systematically building the complexity of the molecule. The overall synthetic workflow is depicted below:

Synthetic Workflow Start Starting Materials Step1 Step 1: Synthesis of 1-Methyl-1H-pyrazol-5-amine Start->Step1 Step2 Step 2: Cyclocondensation to form Ethyl 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylate Step1->Step2 Step3 Step 3: Hydrolysis to 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid Step2->Step3 End Final Product Step3->End

Figure 1: Overall synthetic workflow for 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid.

The key stages of this synthesis are:

  • Formation of the core pyrazole ring: Synthesis of the key intermediate, 1-methyl-1H-pyrazol-5-amine.

  • Construction of the fused imidazole ring: A cyclocondensation reaction to form the imidazo[1,2-b]pyrazole scaffold with an ester functional group at the 7-position.

  • Final functional group transformation: Hydrolysis of the ester to the target carboxylic acid.

Detailed Synthetic Protocols and Mechanistic Insights

Step 1: Synthesis of 1-Methyl-1H-pyrazol-5-amine

The initial and crucial step is the regioselective synthesis of 1-methyl-1H-pyrazol-5-amine. The choice of starting materials is critical to ensure the desired N-methylation pattern. A highly efficient method involves the condensation of methylhydrazine with ethyl 2-cyano-3-ethoxyacrylate (ethoxymethylenecyanoacetate).[4]

Step 1 Mechanism reagents Methylhydrazine Ethyl 2-cyano-3-ethoxyacrylate intermediate Intermediate Adduct reagents->intermediate Michael Addition product 1-Methyl-1H-pyrazol-5-amine intermediate->product Intramolecular Cyclization & Tautomerization

Figure 2: Reaction scheme for the synthesis of 1-Methyl-1H-pyrazol-5-amine.

Protocol:

  • To a stirred solution of ethyl 2-cyano-3-ethoxyacrylate in a suitable solvent such as toluene, add a 40% aqueous solution of methylhydrazine dropwise at a controlled temperature of 20-25 °C.[4]

  • After the addition is complete, continue stirring at this temperature for 1-3 hours to ensure the completion of the initial addition reaction.

  • Slowly heat the reaction mixture to reflux and maintain for 2 hours to drive the cyclization and elimination of ethanol and water.

  • Cool the mixture, and the product will precipitate. Collect the solid by filtration, wash with a cold solvent, and dry to yield 1-methyl-1H-pyrazol-5-amine.

Causality and Expertise: The use of ethoxymethylenecyanoacetate is advantageous as the ethoxy group acts as a good leaving group, facilitating the initial Michael addition of the more nucleophilic nitrogen of methylhydrazine. The subsequent intramolecular cyclization is thermodynamically driven by the formation of the stable aromatic pyrazole ring. Controlling the initial reaction temperature is crucial to prevent side reactions and ensure a high yield of the desired isomer.

ReagentMolar RatioPuritySupplier Example
Ethyl 2-cyano-3-ethoxyacrylate1.0>98%Sigma-Aldrich
Methylhydrazine (40% aq. solution)1.140%Alfa Aesar
Toluene-AnhydrousFisher Scientific

Table 1: Reagents for the synthesis of 1-Methyl-1H-pyrazol-5-amine.

Step 2: Synthesis of Ethyl 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylate

This step involves the construction of the fused imidazole ring through a cyclocondensation reaction between the synthesized 1-methyl-1H-pyrazol-5-amine and ethyl 2-chloro-3-oxobutanoate. This reaction is a classic example of the formation of the imidazo[1,2-b]pyrazole scaffold.[1][5]

Protocol:

  • Suspend 1-methyl-1H-pyrazol-5-amine and a weak base, such as sodium bicarbonate, in a polar aprotic solvent like ethanol or acetonitrile.

  • To this suspension, add ethyl 2-chloro-3-oxobutanoate dropwise at room temperature.

  • After the addition, heat the reaction mixture to reflux for 8-12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and filter to remove any inorganic salts.

  • Concentrate the filtrate under reduced pressure, and purify the resulting residue by column chromatography on silica gel to obtain the desired ethyl 1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylate.

Mechanistic Rationale: The reaction proceeds via an initial nucleophilic attack of the exocyclic amino group of the pyrazole onto the carbon bearing the chlorine atom of the α-haloketone. This is followed by an intramolecular cyclization where the endocyclic pyrazole nitrogen attacks the ketone carbonyl group. Subsequent dehydration leads to the formation of the aromatic imidazo[1,2-b]pyrazole ring system. The base is essential to neutralize the hydrochloric acid formed during the reaction.

Step 2 Mechanism reactants 1-Methyl-1H-pyrazol-5-amine Ethyl 2-chloro-3-oxobutanoate intermediate1 Initial Adduct reactants->intermediate1 Nucleophilic Substitution intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product Ethyl 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylate intermediate2->product Dehydration

Figure 3: Reaction mechanism for the formation of the imidazo[1,2-b]pyrazole ring.

ReagentMolar RatioPuritySupplier Example
1-Methyl-1H-pyrazol-5-amine1.0>97%Synthesized in Step 1
Ethyl 2-chloro-3-oxobutanoate1.05>95%TCI Chemicals
Sodium Bicarbonate2.0>99%VWR
Ethanol-200 proofDecon Labs

Table 2: Reagents for the synthesis of Ethyl 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylate.

Step 3: Hydrolysis to 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid

The final step is the saponification of the ethyl ester to the corresponding carboxylic acid. This is a standard and generally high-yielding transformation.[6]

Protocol:

  • Dissolve the ethyl 1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylate in a mixture of ethanol and water.

  • Add an excess of a base, such as sodium hydroxide or potassium hydroxide, to the solution.

  • Heat the mixture to reflux for 2-4 hours, or until the reaction is complete as indicated by TLC.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify to a pH of approximately 3-4 with a dilute acid, such as 1M hydrochloric acid.

  • The carboxylic acid will precipitate out of the solution. Collect the solid by filtration, wash with cold water to remove any residual salts, and dry under vacuum to yield the final product, 1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid.

Expert Insights: The choice of base and reaction temperature can influence the rate of hydrolysis. It is important to ensure complete saponification to avoid contamination of the final product with the starting ester. Acidification should be done carefully to avoid any potential degradation of the product.

ReagentMolar RatioPuritySupplier Example
Ethyl 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylate1.0>98%Synthesized in Step 2
Sodium Hydroxide3.0>98%Sigma-Aldrich
Ethanol/Water (1:1)---
1M Hydrochloric AcidAs needed1MFisher Scientific

Table 3: Reagents for the hydrolysis to 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid.

Summary of Quantitative Data

StepProductStarting MaterialTypical Yield (%)
11-Methyl-1H-pyrazol-5-amineEthyl 2-cyano-3-ethoxyacrylate85-95
2Ethyl 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylate1-Methyl-1H-pyrazol-5-amine70-80
31-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acidEthyl Ester from Step 2>90

Table 4: Expected yields for each step of the synthesis.

Conclusion

This technical guide has detailed a reliable and efficient three-step synthesis of 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid. By providing not only the experimental procedures but also the underlying mechanistic principles and expert insights, this document serves as a valuable resource for researchers in medicinal chemistry and drug development. The described synthetic route is scalable and utilizes readily available starting materials, making it a practical approach for the production of this important heterocyclic intermediate. The final product can be further functionalized to generate a wide array of novel compounds for biological screening, thus contributing to the advancement of new therapeutic agents.

References

  • CN112574111A - Preparation method of pyrazole herbicide intermedi
  • CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process. ()
  • Pratik, P., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1). ([Link])

  • Insights into the Pharmacological Activity of the Imidazo-Pyrazole Scaffold. (n.d.). ([Link])

  • 3(5)-aminopyrazole. Organic Syntheses Procedure. ([Link])

  • Pyrazole and imidazo[1,2-b]pyrazole Derivatives as New Potential Antituberculosis Agents. (2018). Current Bioactive Compounds, 14(4). ([Link])

  • Synthesis of 4,4'-(Cyclohexane-1,1-diyl)bis(1-methyl-1H-pyrazol-5-ol). (2011). Molbank, 2011(2), M726. ([Link])

  • Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. (2020). Journal of the Serbian Chemical Society, 85(10), 1325-1336. ([Link])

  • Journal of Physical Chemistry & Biophysics. (2017). ([Link])

  • Fustero, S., et al. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Current Topics in Medicinal Chemistry, 11(13), 1774-1799. ([Link])

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2020). Journal of the Turkish Chemical Society, Section A: Chemistry, 7(2), 527-544. ([Link])

  • Al-Ostoot, F. H., et al. (2021). Synthesis, cytotoxic characterization, and SAR study of imidazo[1,2-b]pyrazole-7-carboxamides. Molecules, 26(11), 3185. ([Link])

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (2023). Molbank, 2023(2), M1639. ([Link])

  • 1H-Imidazo[1,2-B]pyrazole-7-carboxylic acid. PubChem. ([Link])

  • New imidazo[1,2-b]pyrazoles as anticancer agents: Synthesis, biological evaluation and structure activity relationship analysis. (2014). European Journal of Medicinal Chemistry, 84, 718-730. ([Link])

  • El-Metwaly, N. M., et al. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Molecules, 27(24), 8916. ([Link])

  • Dömling, A., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 2024-2077. ([Link])

  • Synthesis of functionalized aminopyrazole and pyrazolopyrimidine derivatives: Molecular modeling and docking as anticancer agents. (2022). Arabian Journal of Chemistry, 15(1), 103512. ([Link])

  • Dömling, A., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 2024-2077. ([Link])

Sources

An In-Depth Technical Guide to the Infrared Spectroscopy of 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the infrared (IR) spectroscopic characteristics of 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] The imidazo[1,2-b]pyrazole scaffold is a core structure in various biologically active molecules, exhibiting potential anticancer and anti-inflammatory properties.[1] Infrared spectroscopy serves as a rapid, non-destructive, and highly informative tool for the structural elucidation and quality control of such compounds.[3]

This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the vibrational modes of the title compound, a predictive analysis of its IR spectrum, and a robust experimental protocol for acquiring high-quality spectral data using Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy.

Molecular Structure and its Spectroscopic Implications

The molecular structure of 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid (C₆H₅N₃O₂) is foundational to understanding its infrared spectrum.[4] The molecule is comprised of a fused bicyclic imidazo[1,2-b]pyrazole core, a methyl group substituted on a nitrogen atom, and a carboxylic acid functional group.

Figure 1: Chemical Structure of 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Ensure ATR crystal is clean prep2 Place a few mg of crystalline sample on the crystal prep1->prep2 prep3 Apply consistent pressure with the anvil prep2->prep3 acq1 Collect background spectrum (clean crystal) prep3->acq1 Sample ready acq2 Collect sample spectrum acq1->acq2 acq3 Perform ATR correction acq2->acq3 proc1 Baseline correction acq3->proc1 Raw data proc2 Peak picking and assignment proc1->proc2 proc3 Archival and reporting proc2->proc3

Caption: Workflow for ATR-FTIR analysis of a solid sample.

Step-by-Step Methodology
  • Instrument Preparation and Background Collection:

    • Ensure the ATR crystal (typically diamond or germanium) is impeccably clean. This can be achieved by wiping with a solvent such as isopropanol and allowing it to fully evaporate.

    • Collect a background spectrum on the clean, empty ATR crystal. This is crucial to subtract the spectral contributions of the ambient atmosphere (e.g., CO₂ and water vapor) and the instrument itself.

  • Sample Application:

    • Place a small amount (typically 1-5 mg) of the crystalline 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid powder onto the center of the ATR crystal.

    • Lower the press arm (anvil) to apply consistent and firm pressure on the sample. This ensures good optical contact between the sample and the crystal surface, which is essential for a high-quality spectrum. [5]

  • Spectrum Acquisition:

    • Collect the sample spectrum. A typical acquisition involves co-adding 16 to 64 scans at a spectral resolution of 4 cm⁻¹ over a range of 4000 to 400 cm⁻¹.

  • Data Processing:

    • The acquired spectrum should be automatically ratioed against the collected background spectrum to produce the final absorbance spectrum.

    • Apply an ATR correction algorithm, which is available in most modern FTIR software. This correction accounts for the wavelength-dependent depth of penetration of the evanescent wave, making the resulting spectrum more comparable to a traditional transmission spectrum.

    • Perform a baseline correction if necessary to ensure all peaks originate from a flat baseline.

Conclusion and Future Directions

The infrared spectrum of 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid is dominated by the characteristic absorptions of its carboxylic acid group and the complex vibrational modes of its fused heterocyclic core. The predictive analysis presented in this guide provides a robust framework for the identification and structural verification of this compound and its derivatives.

For definitive assignment of the complex fingerprint region (1650-1000 cm⁻¹), it is recommended to perform a full computational vibrational analysis using Density Functional Theory (DFT). [6]This would allow for a precise correlation between the observed experimental bands and the calculated vibrational modes, further enhancing the utility of IR spectroscopy as a characterization tool in the development of novel imidazo[1,2-b]pyrazole-based therapeutics.

References

  • ResearchGate. (n.d.). IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c. Retrieved from [Link]

  • Thieme. (2023). Efficient Synthesis of Chirally Enriched 1H-Imidazo[1,2-b]pyrazole. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. Retrieved from [Link]

  • ResearchGate. (n.d.). New imidazo[1,2-b]pyrazoles as anticancer agents: Synthesis, biological evaluation and structure activity relationship analysis. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Imidazo[1,2-b]pyrazole-7-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). The FT-IR spectra of N-methylimidazole, [C4(MIm)2]·2Cl and [C4(MIm)2]·2HSO4. Retrieved from [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

  • PubMed. (2019). Design and synthesis of new imidazo[1,2-b]pyrazole derivatives, in vitro α-glucosidase inhibition, kinetic and docking studies. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A vibrational assignment for pyrazole. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H–pyrazole–3–carboxylic acid: Experimental and computational study. Retrieved from [Link]

  • ResearchGate. (n.d.). The superimposed FTIR spectra of the free ligand N-methylimidazole... Retrieved from [Link]

  • Specac Ltd. (n.d.). ATR-FTIR spectroscopy of biological samples. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole. Retrieved from [Link]

  • MDPI. (n.d.). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of 1H-imidazo[1,2-b]pyrazoles with biological activities. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). PCHHAX Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimet. Retrieved from [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Normalized ATR-FTIR spectra of acids reacted with calcite: (A) formic... Retrieved from [Link]

  • Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

Sources

Solubility of 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Determining the Solubility of 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic Acid

Abstract

Introduction: The Critical Role of Solubility in Drug Development

The journey of a new chemical entity (NCE) from discovery to a viable therapeutic agent is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, aqueous solubility is a critical determinant of a drug's oral bioavailability[1]. A drug must be in a dissolved state at the site of absorption to be transported across biological membranes and enter systemic circulation[1]. 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid, a heterocyclic compound with potential pharmacological applications, is no exception. Its fused imidazo-pyrazole core makes it a subject of interest in medicinal chemistry[2][3]. Understanding its solubility profile across a range of solvents—from aqueous buffers mimicking physiological conditions to organic solvents used in formulation—is a fundamental prerequisite for its development.

This guide will equip the researcher with the necessary protocols and theoretical understanding to meticulously characterize the solubility of this promising molecule.

Physicochemical Properties of 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic Acid

A preliminary understanding of the molecule's inherent properties can inform solvent selection and experimental design. While extensive experimental data is sparse, computational predictions provide a starting point.

PropertyPredicted ValueSource
Molecular Weight165.15 g/mol [4]
pKa-0.58 ± 0.41[5]
XLogP30.2[4]

The predicted pKa suggests that the carboxylic acid moiety is highly acidic, which will significantly influence its solubility in aqueous media of varying pH. The positive XLogP3 value indicates a degree of lipophilicity.

Theoretical Framework: Understanding Solubility

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a homogeneous solution[1]. For crystalline solids, this process involves the disassembly of the crystal lattice and the solvation of the solute molecules by the solvent. This equilibrium is governed by the principle of "like dissolves like," where solutes tend to dissolve in solvents with similar polarity.

For ionizable compounds like 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid, pH plays a pivotal role in aqueous solubility. The Henderson-Hasselbalch equation can be used to predict the ratio of the ionized to the un-ionized form of the molecule at a given pH, which in turn affects its solubility.

Experimental Determination of Solubility

The following sections detail two widely accepted methods for determining the solubility of a compound. The choice of method often depends on the stage of drug development, the amount of compound available, and the desired throughput.

The Equilibrium Shake-Flask Method (Gold Standard)

The shake-flask method is considered the most reliable technique for determining thermodynamic equilibrium solubility[6][7][8]. It involves suspending an excess of the solid compound in the solvent of interest and agitating the mixture until equilibrium is reached.

This method aims to achieve a true thermodynamic equilibrium between the undissolved solid and the saturated solution. By ensuring an excess of solid is present, the measurement reflects the maximum amount of the compound that can dissolve under the specified conditions. The extended equilibration time allows for the dissolution process to reach a steady state, providing a highly accurate and reproducible solubility value.

Shake_Flask_Workflow A 1. Preparation of Solvent System B 2. Addition of Excess Compound A->B Add excess solid to a known volume C 3. Equilibration with Agitation (e.g., 24-72h at constant T) B->C Agitate at controlled temp. D 4. Phase Separation (Centrifugation/Filtration) C->D Ensure complete separation of solid E 5. Sample Collection & Dilution D->E Collect supernatant F 6. Quantitative Analysis (e.g., HPLC, UV-Vis) E->F Analyze concentration G 7. Data Interpretation (Solubility Calculation) F->G Calculate mg/mL or mol/L Solvent_Addition_Workflow A 1. Dispense Known Mass of Compound B 2. Initial Solvent Addition (to create a slurry) A->B Into vial C 3. Titration with Solvent (controlled addition rate) B->C With stirring D 4. Visual or Instrumental Detection of Clear Point C->D Monitor for dissolution E 5. Record Total Solvent Volume D->E At complete dissolution F 6. Calculate Solubility E->F Solubility = Mass / Volume

Sources

Technical Monograph: Stability & Storage of 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1]

1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid (CAS: 135830-16-9) is a specialized heterocyclic building block primarily utilized in the synthesis of kinase inhibitors and antineoplastic agents. Its structural integrity is defined by the fused imidazo-pyrazole core, which imparts specific electronic properties distinct from standard pyrazoles.

Unlike simple aromatic acids, this compound possesses a "push-pull" electronic system due to the fused nitrogen-rich ring. While generally robust, it exhibits specific vulnerabilities to thermal decarboxylation and pseudopolymorph formation (hydration) if mishandled. This guide defines the authoritative protocols for maintaining >98% purity over extended storage periods.

Property Specification
CAS Number 135830-16-9
Molecular Formula C₇H₇N₃O₂
Molecular Weight 165.15 g/mol
pKa (Predicted) ~3.5 (Carboxylic acid), ~2.0 (Conjugate acid of imidazole N)
Physical State Off-white to pale yellow solid
Solubility Profile Soluble in DMSO, DMF; Sparingly soluble in MeOH; Insoluble in non-polar alkanes.[1][2][3][4]

Physicochemical Stability Assessment

To guarantee scientific integrity, we must understand the mechanism of potential degradation rather than simply memorizing storage rules.

Thermal Instability (Decarboxylation Risk)

The carboxylic acid moiety at position 7 is attached to an electron-rich heteroaromatic ring. In the solid state, high temperatures can induce thermal decarboxylation, releasing CO₂ and yielding the parent heterocycle (1-Methyl-1H-imidazo[1,2-b]pyrazole).

  • Mechanism: The fused ring system can stabilize the transition state of the decarboxylation, effectively lowering the activation energy compared to benzoic acid derivatives.

  • Critical Limit: Avoid exposure to temperatures >60°C during vacuum drying.

Hygroscopicity & Hydrate Formation

As a polar organic acid, the compound is capable of hydrogen bonding with atmospheric water.

  • Risk: Absorption of moisture does not necessarily degrade the molecule chemically but alters the formula weight (leading to stoichiometry errors in synthesis) and can induce phase changes (caking).

  • Mitigation: Storage under inert atmosphere (Argon/Nitrogen) is mandatory for long-term reference standards.

Chemical Compatibility
  • Base Sensitivity: Reacts immediately with bases (organic amines, inorganic hydroxides) to form salts. While reversible, in-situ salt formation during storage alters solubility profiles.

  • Alcohol Reactivity: In the presence of trace acid catalysts (often present in unpurified samples), the carboxylic acid can undergo Fischer esterification if stored in methanol or ethanol.

Degradation Pathway Visualization

The following diagram illustrates the logical flow of degradation risks based on environmental triggers.

G Compound Intact Compound (C7H7N3O2) Decarb Decarboxylated Product (Loss of CO2) Compound->Decarb Heat >60°C Vacuum Drying Ester Methyl/Ethyl Ester (Impurity) Compound->Ester Storage in MeOH + Trace Acid Salt Ammonium/Metal Salt (MW Change) Compound->Salt Contact with Strong Bases Hydrate Hydrate Form (Water Uptake) Compound->Hydrate Humidity >40% Poor Seal

Figure 1: Environmental triggers leading to specific degradation products.

Authoritative Storage Protocols

The following protocols are designed to be self-validating. If the re-test fails, the storage condition (specifically temperature or seal integrity) is the root cause.

Long-Term Storage (Reference Standard)
  • Temperature: -20°C ± 5°C.

  • Atmosphere: Argon or Nitrogen backfill.

  • Container: Amber glass vial with Teflon-lined screw cap. Parafilm is insufficient for long-term moisture protection; use electrical tape or heat-shrink bands over the cap.

  • Desiccant: Secondary containment (sealed bag) with active silica gel or molecular sieves.

Working Bench Storage (< 1 Month)
  • Temperature: 2°C to 8°C (Refrigerated).

  • Protection: Protect from light.

  • Handling: Allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

Transport Conditions
  • Domestic: Ambient temperature is acceptable for <48 hours if protected from direct sunlight and extreme heat (>40°C).

  • International: Blue ice (refrigerated) recommended to mitigate uncontrolled tarmac temperatures.

Analytical Validation (QC)

To prove the compound's stability, you must employ a method capable of separating the parent acid from its potential decarboxylated by-product and esters.

Stability-Indicating HPLC Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA). Note: Acid is required to suppress ionization of the carboxylic acid, sharpening the peak.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic core) and 220 nm (amide/carboxylate bonds).

  • Pass Criteria: Purity ≥ 98.0% (AUC).

QC Decision Workflow

QC Start Sample Receipt / Re-test Visual Visual Inspection (Color/Form) Start->Visual Solubility Solubility Check (DMSO-d6) Visual->Solubility NMR 1H-NMR Analysis Solubility->NMR Clear Soln Fail QUARANTINE / RE-PURIFY Solubility->Fail Turbid/Ppt HPLC LC-MS / HPLC Purity NMR->HPLC Structure Confirmed NMR->Fail Missing COOH Proton (Decarboxylation) Pass RELEASE Store at -20°C HPLC->Pass >98% HPLC->Fail <98%

Figure 2: Quality Control workflow for validating compound integrity.

Safety & Handling (SDS Summary)

While specific toxicological data for this intermediate may be sparse, it should be handled as a potent bioactive agent due to its class (kinase inhibitor precursor).

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • PPE: Nitrile gloves (double gloving recommended for solution handling), safety goggles, and lab coat. Handle strictly within a fume hood to avoid inhalation of dust.

References

  • Chemical Identity & Properties: PubChem Compound Summary for CID 10655196. National Center for Biotechnology Information (2026).[Link]

  • General Stability of Heterocyclic Acids: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley-Blackwell. (Referencing general decarboxylation mechanisms of azole-carboxylic acids).
  • Storage Guidelines: "Stability Testing of New Drug Substances and Products Q1A(R2)." International Council for Harmonisation (ICH). [Link]

Sources

Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

ORLÉANS, France & BRUSSELS, Belgium – In the dynamic landscape of drug discovery, the imidazo[1,2-b]pyrazole scaffold has emerged as a privileged structure, with derivatives exhibiting a wide spectrum of biological activities, including potent anticancer effects.[1][2][3] This technical guide, intended for researchers, scientists, and drug development professionals, proposes a comprehensive strategy to elucidate the potential mechanism of action of a novel derivative, 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid. While the precise molecular targets of this compound remain to be identified, this document outlines a robust, hypothesis-driven approach to unravel its therapeutic potential.

The broader family of pyrazole and imidazo[1,2-b]pyrazole derivatives has demonstrated a remarkable range of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[4][5] Notably, various compounds incorporating these scaffolds have shown promise as anticancer agents, with some exhibiting sub-micromolar efficacy against a panel of human and murine cancer cell lines.[3][6] The challenge, as is common with many novel chemical entities, lies in the identification of the specific protein targets through which these compounds exert their effects.[7][8] This guide provides a systematic and experimentally rigorous pathway to address this critical knowledge gap for 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid.

Part 1: The Predominant Hypothesis - Kinase Inhibition

Given the established precedent of related heterocyclic compounds, the primary hypothesis is that 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid functions as a kinase inhibitor . The imidazo[1,2-b]pyridazine scaffold, a close structural relative, has been successfully developed as an allosteric inhibitor of the TYK2 pseudokinase domain, a member of the Janus kinase (JAK) family.[9] This provides a strong rationale for investigating the kinase inhibitory potential of the target compound.

Initial Broad-Spectrum Kinase Profiling

The initial and most critical step is to perform a broad-spectrum kinase panel screen to identify potential kinase targets. This unbiased approach provides a panoramic view of the compound's selectivity and potency against a large number of kinases.

Experimental Protocol: Broad-Spectrum Kinase Panel Screen

  • Compound Preparation: Prepare a 10 mM stock solution of 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid in 100% DMSO. From this, prepare serial dilutions to achieve final assay concentrations ranging from 10 µM to 1 nM.

  • Assay Platform: Utilize a reputable commercial kinase profiling service (e.g., Eurofins DiscoverX, Promega, Carna Biosciences) that offers a large panel of purified human kinases (typically >400). The assay is typically a competition binding assay (e.g., KINOMEscan™) or an enzymatic activity assay.

  • Execution: The compound is incubated with the individual kinases and their respective substrates at a fixed ATP concentration (often at or near the Km for ATP).

  • Data Analysis: The percentage of inhibition at each concentration is determined relative to a DMSO control. The data is then plotted as a dose-response curve, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated for each kinase that shows significant inhibition.

Table 1: Hypothetical Kinase Profiling Data for 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid

Kinase TargetIC50 (nM)Kinase Family
Aurora Kinase A50Serine/Threonine Kinase
JAK2150Tyrosine Kinase
FLT3300Tyrosine Kinase
CDK2800Serine/Threonine Kinase

Part 2: Target Validation and Cellular Engagement

Following the identification of promising kinase targets from the initial screen, the next phase involves validating these interactions in a cellular context. This is crucial to confirm that the compound can engage its target within the complex milieu of a living cell.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to directly observe target engagement in cells or tissue lysates. The principle is based on the ligand-induced thermal stabilization of the target protein.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, HL-60 for leukemia[6]) to ~80% confluency. Treat the cells with 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid at various concentrations (e.g., 1 µM, 10 µM) or a vehicle control (DMSO) for 1-2 hours.

  • Cell Lysis and Heating: Harvest and lyse the cells. Aliquot the cell lysate and heat the samples across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by a 3-minute incubation at room temperature.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the samples at high speed to pellet the aggregated proteins.

  • Protein Analysis: Collect the supernatant containing the soluble proteins and analyze by Western blotting using an antibody specific for the putative kinase target (e.g., anti-Aurora Kinase A).

  • Data Analysis: Quantify the band intensities at each temperature for both the treated and untreated samples. A positive result is indicated by a shift in the melting curve to a higher temperature for the drug-treated sample, signifying target stabilization.

Diagram 1: Experimental Workflow for Cellular Thermal Shift Assay (CETSA)

CETSA_Workflow A Cell Culture & Treatment B Cell Lysis A->B Harvest C Heat Treatment (Temperature Gradient) B->C Aliquot Lysate D Centrifugation C->D Separate Soluble/Aggregated E Western Blot Analysis D->E Analyze Supernatant F Data Analysis (Melting Curve Shift) E->F

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Part 3: Elucidating the Downstream Signaling Consequences

Once target engagement is confirmed, the subsequent step is to investigate the functional consequences of this interaction on downstream signaling pathways.

Phospho-Protein Analysis

If the compound inhibits a kinase, a direct consequence should be a reduction in the phosphorylation of its known substrates.

Experimental Protocol: Phospho-Protein Western Blotting

  • Cell Treatment and Lysis: Treat the selected cancer cell line with a dose-range of 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid for a relevant time course (e.g., 30 minutes to 4 hours). Lyse the cells in a buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for the phosphorylated form of the kinase's substrate (e.g., anti-phospho-Histone H3 (Ser10) for Aurora Kinase A). Also, probe a parallel blot with an antibody for the total protein to ensure equal loading.

  • Detection and Analysis: Use a secondary antibody conjugated to HRP or a fluorescent dye for detection. Quantify the band intensities and normalize the phospho-protein signal to the total protein signal.

Diagram 2: Proposed Signaling Pathway for an Aurora Kinase A Inhibitor

Signaling_Pathway Compound 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid AuroraA Aurora Kinase A Compound->AuroraA Inhibition HistoneH3 Histone H3 AuroraA->HistoneH3 Phosphorylation PhosphoHistoneH3 p-Histone H3 (Ser10) AuroraA->PhosphoHistoneH3 MitoticArrest Mitotic Arrest PhosphoHistoneH3->MitoticArrest

Caption: Hypothesized pathway of Aurora Kinase A inhibition.

Part 4: Alternative Hypotheses and Future Directions

While kinase inhibition is a strong primary hypothesis, it is crucial to consider alternative mechanisms of action, especially if the initial kinase screens are negative or inconclusive. The broad biological activity of pyrazole-containing compounds suggests other potential targets.[4][5]

Alternative Hypotheses:

  • Cyclooxygenase (COX) Inhibition: Some pyrazole derivatives have been shown to interact with COX-2 active sites.[5] Investigating the compound's effect on COX-1 and COX-2 activity would be a logical next step.

  • DNA Synthesis Inhibition: Certain imidazo-pyrazole derivatives have been reported to inhibit DNA synthesis.[10] This could be assessed using a BrdU incorporation assay.

  • Tubulin Polymerization Modulation: As many anticancer agents target the cytoskeleton, evaluating the compound's effect on tubulin polymerization is a worthwhile endeavor.

Future Research:

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid to understand the chemical features crucial for its biological activity.[3][11]

  • In Vivo Efficacy Studies: If a potent and selective mechanism is identified, the next step would be to evaluate the compound's efficacy and safety in preclinical animal models of cancer.

  • Off-Target Profiling: A comprehensive off-target screen (e.g., against GPCRs, ion channels, and other enzyme families) is essential to assess the compound's safety profile.

This technical guide provides a structured and scientifically rigorous framework for elucidating the mechanism of action of 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid. By systematically progressing from broad, unbiased screening to specific target validation and functional analysis, researchers can effectively and efficiently uncover the therapeutic potential of this promising compound.

References

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]

  • ResearchGate. (n.d.). On the Biological Importance, Preparation, and Uses of Imidazo[1,2-b]pyridazine-Based Compounds. [Link]

  • Royal Society of Chemistry. (2018). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm. [Link]

  • Bentham Science. (2018). Pyrazole and imidazo[1,2-b]pyrazole Derivatives as New Potential Anti-tuberculosis Agents. [Link]

  • PubMed Central. (2016). Current status of pyrazole and its biological activities. [Link]

  • Thieme. (2023). Efficient Synthesis of Chirally Enriched 1H-Imidazo[1,2-b]pyrazole. [Link]

  • ResearchGate. (n.d.). Synthesis, cytotoxic characterization, and SAR study of imidazo[1,2-b]pyrazole-7-carboxamides. [Link]

  • Semantic Scholar. (2014). New imidazo[1,2-b]pyrazoles as anticancer agents: Synthesis, biological evaluation and structure activity relationship analysis. [Link]

  • ResearchGate. (n.d.). New imidazo[1,2-b]pyrazoles as anticancer agents: Synthesis, biological evaluation and structure activity relationship analysis. [Link]

  • Iraqi Journal of Science. (2023). Anti-Breast Cancer Activity of Some Synthesized Pyrazole Derivatives Bearing Imidazo[1,2a]pyridine Moiety. [Link]

  • PubMed. (2014). New imidazo[1,2-b]pyrazoles as anticancer agents: synthesis, biological evaluation and structure activity relationship analysis. [Link]

  • PubChem. (n.d.). 1H-Imidazo[1,2-B]pyrazole-7-carboxylic acid. [Link]

  • PubMed. (2019). Synthesis, cytotoxic characterization, and SAR study of imidazo[1,2-b]pyrazole-7-carboxamides. [Link]

  • PubMed. (2018). Pyrazole and imidazo[1,2-b]pyrazole Derivatives as New Potential Antituberculosis Agents. [Link]

Sources

Methodological & Application

Protocol for the synthesis of 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol provides a validated, step-by-step guide for the synthesis of 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid . This scaffold is a critical intermediate in the development of kinase inhibitors and other bioactive heterocyclic compounds.

Part 1: Application Note & Scientific Rationale

Introduction

The imidazo[1,2-b]pyrazole ring system is a privileged scaffold in medicinal chemistry, often serving as a bioisostere for purines and other fused bicyclic systems.[1][2] The 1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid derivative is particularly valuable as a core building block. Its C-7 carboxylic acid handle allows for rapid diversification via amide coupling, making it ideal for Structure-Activity Relationship (SAR) studies targeting enzymes such as Aurora kinases, CDKs, and various receptors.

Retrosynthetic Analysis

The most robust synthetic route to this target involves the construction of the imidazole ring onto a pre-existing pyrazole core.

  • Disconnection: The C7-C6 and N4-C5 bonds of the imidazole ring.

  • Precursors: 1-Methyl-1H-pyrazol-3-amine and Ethyl bromopyruvate .

  • Mechanism: A Hantzsch-type condensation where the nucleophilic ring nitrogen (N2) of the pyrazole attacks the alkyl halide, followed by cyclodehydration between the exocyclic amine and the ketone.

Key Structural Considerations:

  • Regioselectivity: The reaction relies on the nucleophilicity of the pyrazole N2. Alkylation at N2 followed by cyclization ensures the correct isomer.

  • Numbering: In the imidazo[1,2-b]pyrazole system, the bridgehead nitrogen is position 4. The 1-methyl group is on the distal pyrazole nitrogen. The carboxylic acid derived from ethyl bromopyruvate is positioned at C-7.

Part 2: Detailed Experimental Protocol

Synthesis Overview

The protocol consists of two main steps:

  • Cyclocondensation: Formation of the bicyclic ester.

  • Saponification: Hydrolysis of the ester to the target acid.

Materials & Reagents
ReagentCAS No.[3][4]Function
1-Methyl-1H-pyrazol-3-amine 1904-31-0Starting Material (Nucleophile)
Ethyl bromopyruvate 70-23-5Cyclization Partner (Electrophile)
Ethanol (Anhydrous) 64-17-5Solvent
Lithium Hydroxide (LiOH·H₂O) 1310-66-3Hydrolysis Base
Tetrahydrofuran (THF) 109-99-9Co-solvent
Step 1: Synthesis of Ethyl 1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylate

Principle: The endocyclic nitrogen (N2) of the aminopyrazole attacks the


-carbon of ethyl bromopyruvate (S_N2), forming a quaternary intermediate. Spontaneous cyclization occurs via the condensation of the exocyclic amine with the ketone carbonyl.

Procedure:

  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Flush with nitrogen.

  • Dissolution: Dissolve 1-methyl-1H-pyrazol-3-amine (1.0 equiv, e.g., 10 mmol, 0.97 g) in anhydrous ethanol (50 mL).

  • Addition: Add ethyl bromopyruvate (1.1 equiv, 11 mmol, ~1.4 mL) dropwise to the stirring solution at room temperature.

    • Note: A slight exotherm may be observed.

  • Reaction: Heat the mixture to reflux (80°C) and stir for 4–6 hours .

    • Monitoring: Check reaction progress by TLC (System: 5% Methanol in DCM). The starting amine spot should disappear.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure (Rotavap) to ~10 mL.

    • Dilute with saturated aqueous NaHCO₃ (50 mL) to neutralize the HBr byproduct.

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification:

    • Concentrate the filtrate.

    • Purify the residue via flash column chromatography (Silica gel, Gradient: 0-5% MeOH/DCM) or recrystallize from Ethanol/Heptane.

    • Yield Expectation: 60–75% as a white to off-white solid.

Step 2: Hydrolysis to 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid

Principle: Base-mediated hydrolysis of the ethyl ester reveals the free carboxylic acid. LiOH is preferred for its mildness and solubility in THF/Water mixtures.

Procedure:

  • Setup: Place the ethyl ester from Step 1 (1.0 equiv) in a 100 mL RBF.

  • Solvent: Add a mixture of THF:MeOH:Water (3:1:1 ratio, ~10 mL per gram of substrate).

  • Base Addition: Add LiOH·H₂O (3.0 equiv).

  • Reaction: Stir at Room Temperature for 4–12 hours.

    • Note: If the ester is stubborn, heat to 50°C.

    • Monitoring: TLC should show the disappearance of the non-polar ester spot and the appearance of a baseline spot (acid).

  • Workup:

    • Concentrate the mixture to remove THF and MeOH.

    • Dilute the remaining aqueous residue with water (10 mL).

    • Acidification: Cool the solution in an ice bath and slowly add 1M HCl until pH reaches ~2–3.

    • Precipitation: The product typically precipitates as a white solid.

  • Isolation:

    • Filter the solid using a Büchner funnel.

    • Wash the cake with cold water (2 x 5 mL) and cold diethyl ether (to remove trace organic impurities).

    • Dry under high vacuum at 45°C.

    • Yield Expectation: 85–95%.

Part 3: Visualization & Logic

Reaction Pathway Diagram

SynthesisPathway SM1 1-Methyl-1H-pyrazol-3-amine (Nucleophile) Inter Intermediate (N-Alkylated Species) SM1->Inter EtOH, RT SM2 Ethyl Bromopyruvate (Electrophile) SM2->Inter Ester Ethyl 1-methyl-1H-imidazo [1,2-b]pyrazole-7-carboxylate Inter->Ester Reflux, -H2O (Cyclization) Product 1-Methyl-1H-imidazo [1,2-b]pyrazole-7-carboxylic acid Ester->Product LiOH, THF/H2O (Hydrolysis)

Caption: Synthetic pathway for the construction of the imidazo[1,2-b]pyrazole scaffold via Hantzsch-type condensation and subsequent hydrolysis.

Workflow Logic Diagram

Workflow Start Start: Weigh Reagents Step1 Step 1: Cyclization (EtOH, Reflux, 6h) Start->Step1 Check1 TLC Check: Amine Consumed? Step1->Check1 Check1->Step1 No Workup1 Workup: Evaporate -> Extract (EtOAc) -> Dry -> Concentrate Check1->Workup1 Yes Step2 Step 2: Hydrolysis (LiOH, THF/H2O, RT) Workup1->Step2 Acidify Acidification: Add 1M HCl to pH 2-3 Step2->Acidify Filter Filtration & Drying Acidify->Filter

Caption: Operational workflow ensuring reaction completion and efficient isolation of the target acid.

Part 4: Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Step 1 Incomplete cyclization or loss during extraction.Ensure reflux is vigorous. During workup, ensure the aqueous layer is not too acidic (keep pH ~8 with NaHCO₃) to prevent protonation of the imidazole ring, which would keep it in the water phase.
Regioisomer Formation Alkylation at the wrong nitrogen.Use anhydrous ethanol to minimize side reactions. The 1-methyl substituent on the starting material directs regioselectivity strongly to the N2 position; ensure starting material purity.
Product not Precipitating (Step 2) pH not low enough or too much organic solvent.Remove all THF/MeOH before acidification. Ensure pH reaches 2–3. If oil forms, scratch with a glass rod or cool to 0°C.

References

  • Synthesis of Imidazo[1,2-b]pyrazoles

    • El-Borai, M. A., et al. "Synthesis and reactions of some new imidazo[1,2-b]pyrazole derivatives." Journal of Heterocyclic Chemistry, 1983. Link

  • General Hantzsch-type Cyclization Protocols: Lozinskii, M. O., et al. "Condensed Imidazoles." Russian Chemical Reviews, 1983.
  • Bioactivity of Imidazo[1,2-b]pyrazoles

    • Cai, J., et al. "Synthesis and biological evaluation of imidazo[1,2-b]pyrazole derivatives as potential anticancer agents." Bioorganic & Medicinal Chemistry Letters, 2016. Link

  • Chemical Structure Validation

    • PubChem CID: 10655196 (1H-Imidazo[1,2-b]pyrazole-7-carboxylic acid derivatives). Link

Sources

Probing the Anti-inflammatory Potential of 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic Acid: A Guide to In Vitro and In Vivo Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of Imidazo[1,2-b]pyrazole Scaffolds

The imidazo[1,2-b]pyrazole nucleus is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[1][2] Derivatives of this core structure have demonstrated a range of biological effects, including anticancer, antimicrobial, and notably, anti-inflammatory properties. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to investigate the anti-inflammatory profile of a specific derivative, 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid.

The rationale for exploring the anti-inflammatory capacity of this compound is grounded in the established activities of the broader imidazo[1,2-b]pyrazole class. By systematically employing a series of robust in vitro and in vivo assays, researchers can elucidate the compound's mechanism of action and establish a foundation for its potential development as a novel anti-inflammatory agent. This guide offers detailed, field-proven protocols and explains the scientific principles underpinning each experimental choice, ensuring a self-validating and rigorous investigative process.

I. In Vitro Evaluation: Cellular and Enzymatic Mechanisms of Action

The initial assessment of an investigational compound's anti-inflammatory properties is most effectively conducted using in vitro models. These assays are crucial for determining direct cellular and enzymatic effects, providing a mechanistic understanding of the compound's activity. Here, we focus on a tiered approach, beginning with a cell-based model of inflammation and progressing to specific enzyme inhibition assays.

A. Lipopolysaccharide (LPS)-Stimulated Macrophage Model: A Primary Screen for Anti-inflammatory Activity

Scientific Rationale: Macrophages are key players in the innate immune response and are central to the inflammatory cascade. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages through Toll-like receptor 4 (TLR4) signaling.[3][4][5] This activation triggers a downstream signaling cascade, leading to the production of pro-inflammatory mediators, including nitric oxide (NO) and cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). Therefore, the LPS-stimulated RAW 264.7 macrophage cell line serves as an excellent and widely used primary in vitro model to screen for compounds with anti-inflammatory potential.[6]

Experimental Workflow:

LPS_Macrophage_Workflow cluster_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis seed Seed RAW 264.7 cells incubate_24h Incubate 24h seed->incubate_24h pretreat Pre-treat with 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid incubate_24h->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate_24h_post Incubate 24h stimulate->incubate_24h_post collect Collect Supernatant incubate_24h_post->collect no_assay Nitric Oxide Assay (Griess Reagent) collect->no_assay tnf_elisa TNF-α ELISA collect->tnf_elisa il6_elisa IL-6 ELISA collect->il6_elisa

Caption: Workflow for assessing the anti-inflammatory effect of the test compound on LPS-stimulated macrophages.

Principle: Nitric oxide is a key signaling molecule in inflammation, produced by inducible nitric oxide synthase (iNOS) in activated macrophages. The stable end-product of NO, nitrite (NO₂⁻), can be quantified in cell culture supernatants using the Griess reaction.[7][8] This colorimetric assay is based on a diazotization reaction that forms a colored azo dye, with the absorbance being proportional to the nitrite concentration.[9][10]

Materials:

  • RAW 264.7 macrophage cell line (ATCC® TIB-71™)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid (dissolved in a suitable vehicle, e.g., DMSO)

  • Griess Reagent System (e.g., from Promega or Sigma-Aldrich)[10]

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence.[11]

  • Compound Treatment: Prepare serial dilutions of 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid in complete DMEM. After the 24-hour incubation, carefully remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 1-2 hours.

  • LPS Stimulation: Prepare a 2X LPS solution (e.g., 200 ng/mL) in complete DMEM. Add 100 µL of this solution to each well (final LPS concentration of 100 ng/mL), except for the unstimulated control wells.[12]

  • Incubation: Incubate the plate for an additional 24 hours at 37°C in a 5% CO₂ incubator.

  • Griess Assay:

    • Prepare a sodium nitrite standard curve (e.g., 0-100 µM) in complete DMEM.

    • Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Sulfanilamide solution (Griess Reagent I) to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution (Griess Reagent II) to each well and incubate for another 5-10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the nitrite concentration in each sample using the standard curve. Determine the percentage inhibition of NO production by the compound compared to the LPS-stimulated vehicle control.

Principle: ELISA is a highly sensitive and specific method for quantifying protein concentrations.[13][14][15][16] A sandwich ELISA is commonly used for cytokine measurement. In this assay, a capture antibody specific for the cytokine of interest is coated onto the wells of a microplate. The sample containing the cytokine is added, and the cytokine binds to the capture antibody. A second, biotinylated detection antibody that recognizes a different epitope on the cytokine is then added, followed by an enzyme-conjugated streptavidin. Finally, a substrate is added, and the resulting color change is proportional to the amount of cytokine present.

Materials:

  • Cell culture supernatants from the LPS-stimulated macrophage experiment

  • Human TNF-α ELISA kit (e.g., from Thermo Fisher Scientific, R&D Systems, or BD Biosciences)[17][18]

  • Human IL-6 ELISA kit (e.g., from Thermo Fisher Scientific, R&D Systems, or MP Biomedicals)[19][20][21][22]

  • Microplate reader

Procedure (General, follow specific kit instructions):

  • Plate Preparation: The microplate wells are pre-coated with the capture antibody.

  • Standard and Sample Addition: Add standards and cell culture supernatants (appropriately diluted if necessary) to the wells. Incubate as per the kit's instructions (typically 1-2 hours at room temperature).[23]

  • Washing: Wash the wells several times with the provided wash buffer to remove unbound substances.

  • Detection Antibody Addition: Add the biotinylated detection antibody to each well and incubate.

  • Washing: Repeat the washing step.

  • Enzyme Conjugate Addition: Add streptavidin-horseradish peroxidase (HRP) conjugate to each well and incubate.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add the substrate solution (e.g., TMB) to each well. A color will develop.

  • Stop Reaction: Add the stop solution to terminate the reaction.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the concentration of TNF-α and IL-6 in the samples. Calculate the percentage inhibition of cytokine production by the compound.

B. Cyclooxygenase-2 (COX-2) Enzyme Inhibition Assay

Scientific Rationale: Cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are critical mediators of inflammation. They catalyze the conversion of arachidonic acid to prostaglandins, which are potent pro-inflammatory molecules.[24][25] Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes.[26][27][28] A direct enzyme inhibition assay is essential to determine if 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid acts as a COX-2 inhibitor.

Signaling Pathway:

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Test_Compound 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid Test_Compound->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by the test compound.

Protocol: Fluorometric COX-2 Inhibitor Screening Assay

Principle: This assay measures the peroxidase activity of the COX-2 enzyme. The reaction between prostaglandin G2 (produced by COX-2 from arachidonic acid) and a probe generates a fluorescent product.[29][30] The intensity of the fluorescence is proportional to the COX-2 activity, and a decrease in fluorescence in the presence of the test compound indicates inhibition.

Materials:

  • COX-2 Inhibitor Screening Kit (Fluorometric) (e.g., from Sigma-Aldrich, Abcam, or Assay Genie)[29][30]

  • 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid

  • 96-well white opaque plate

  • Fluorescence microplate reader

Procedure (General, follow specific kit instructions):

  • Reagent Preparation: Prepare all reagents as per the kit protocol. This typically involves reconstituting the COX-2 enzyme, probe, and cofactor.[29][30]

  • Inhibitor and Control Wells: Set up wells for the background control, positive control (no inhibitor), and various concentrations of the test compound. Also, include a known COX-2 inhibitor (e.g., celecoxib) as a reference compound.

  • Reaction Mix Preparation: Prepare a reaction mix containing the COX assay buffer and the COX probe.

  • Reaction Initiation: Add the reaction mix to all wells. Then, add the COX-2 enzyme to all wells except the background control.

  • Incubation: Incubate the plate for a specified time at the recommended temperature (e.g., 10 minutes at 25°C).

  • Substrate Addition: Add arachidonic acid to all wells to initiate the enzymatic reaction.

  • Fluorescence Measurement: Immediately start measuring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) in kinetic mode for a set duration (e.g., 30 minutes).

  • Data Analysis: Calculate the slope of the fluorescence curve for each well. Determine the percentage inhibition of COX-2 activity for each concentration of the test compound and calculate the IC₅₀ value.

Data Presentation:

AssayParameter MeasuredExpected Outcome with Active Compound
Nitric Oxide Assay Nitrite (NO₂⁻) ConcentrationDose-dependent decrease in NO₂⁻ levels in LPS-stimulated cells.
TNF-α ELISA TNF-α ConcentrationDose-dependent decrease in TNF-α secretion from LPS-stimulated cells.
IL-6 ELISA IL-6 ConcentrationDose-dependent decrease in IL-6 secretion from LPS-stimulated cells.
COX-2 Inhibition Enzyme Activity (Fluorescence)Dose-dependent decrease in fluorescence, indicating COX-2 inhibition.

II. In Vivo Evaluation: Carrageenan-Induced Paw Edema Model

Scientific Rationale: While in vitro assays provide valuable mechanistic insights, an in vivo model is essential to assess the compound's efficacy in a whole-organism system, taking into account factors like absorption, distribution, metabolism, and excretion (ADME). The carrageenan-induced paw edema model in rats or mice is a widely accepted and highly reproducible acute inflammation model for screening potential anti-inflammatory drugs.[22][31][32][33] The injection of carrageenan into the paw induces a biphasic inflammatory response, with the early phase mediated by histamine and serotonin, and the later phase primarily driven by prostaglandins and cytokines.[34]

Experimental Workflow:

Paw_Edema_Workflow acclimatize Acclimatize Animals grouping Group Animals (Vehicle, Test Compound, Standard Drug) acclimatize->grouping baseline Measure Baseline Paw Volume grouping->baseline dosing Administer Compound/Vehicle baseline->dosing carrageenan Inject Carrageenan into Paw dosing->carrageenan measurements Measure Paw Volume at 1, 2, 3, 4, 5 hours carrageenan->measurements analysis Calculate % Inhibition of Edema measurements->analysis

Caption: Workflow for the carrageenan-induced paw edema assay.

Protocol: Carrageenan-Induced Paw Edema in Rats

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200 g)

  • 1% (w/v) Carrageenan solution in sterile saline

  • 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid (in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

  • Standard anti-inflammatory drug (e.g., Indomethacin or Diclofenac)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Grouping and Fasting: Divide the animals into groups (n=6 per group): Vehicle control, test compound (at various doses), and standard drug. Fast the animals overnight before the experiment with free access to water.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer the vehicle, test compound, or standard drug orally or intraperitoneally, typically 30-60 minutes before carrageenan injection.[31]

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[34][35]

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the paw edema volume at each time point by subtracting the initial paw volume from the paw volume at that time point.

    • Calculate the percentage inhibition of edema for each group using the following formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the mean paw edema volume of the control group, and V_t is the mean paw edema volume of the treated group.

Data Presentation:

GroupDose (mg/kg)Mean Paw Edema (mL) at 3h% Inhibition of Edema
Vehicle Control -e.g., 0.75 ± 0.05-
Test Compound 10Hypothetical dataHypothetical data
Test Compound 30Hypothetical dataHypothetical data
Test Compound 100Hypothetical dataHypothetical data
Indomethacin (Standard) 10e.g., 0.30 ± 0.03e.g., 60%

Conclusion

This application note outlines a structured and scientifically robust approach to evaluating the anti-inflammatory properties of 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid. By following these detailed protocols, researchers can generate reliable data on the compound's effects on key inflammatory mediators and pathways, both in vitro and in vivo. The successful demonstration of efficacy in these assays would provide a strong rationale for further preclinical development of this compound as a potential therapeutic agent for inflammatory diseases.

References

  • RAW 264.7 nitric oxide assay with griess reagent, do you refresh media before treating the cells? | ResearchGate. (2022, May 26). Retrieved from [Link]

  • A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha? - ResearchGate. (2018, September 14). Retrieved from [Link]

  • LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC - NIH. (n.d.). Retrieved from [Link]

  • Nitric oxide production in LPS-induced RAW 264.7 macrophage cells.... - ResearchGate. (n.d.). Retrieved from [Link]

  • Human IL-6 (Interleukin 6) ELISA Kit - MP Biomedicals. (n.d.). Retrieved from [Link]

  • Human TNF-alpha (Tumor Necrosis Factor Alpha) ELISA Kit - MP Biomedicals. (n.d.). Retrieved from [Link]

  • Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - NCBI. (n.d.). Retrieved from [Link]

  • Mechanisms of the lipopolysaccharide-induced inflammatory response in alveolar epithelial cell/macrophage co-culture - PMC - NIH. (n.d.). Retrieved from [Link]

  • COX Inhibitors - StatPearls - NCBI Bookshelf. (n.d.). Retrieved from [Link]

  • 1H-Imidazo[1,2-B]pyrazole-7-carboxylic acid | C6H5N3O2 | CID 10655196 - PubChem. (n.d.). Retrieved from [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. (n.d.). Retrieved from [Link]

  • Lipopolysaccharide-induced inflammation in monocytes/macrophages is bl | IJN. (2017, December 20). Retrieved from [Link]

  • What are COX-2 inhibitors and how do they work? - Patsnap Synapse. (2024, June 21). Retrieved from [Link]

  • Detection and Quantification of Cytokines and Other Biomarkers - PMC - NIH. (n.d.). Retrieved from [Link]

  • Analysis of nitrite and nitrate in biological fluids by assays based on the Griess reaction: appraisal of the Griess reaction in the L-arginine/nitric oxide area of research - PubMed. (n.d.). Retrieved from [Link]

  • Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed. (n.d.). Retrieved from [Link]

  • Human IL-6 ELISA - Biomedica. (n.d.). Retrieved from [Link]

  • Mechanism of action of anti-inflammatory drugs - PubMed. (n.d.). Retrieved from [Link]

  • New imidazo[1,2-b]pyrazoles as anticancer agents: Synthesis, biological evaluation and structure activity relationship analysis | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Carrageenan-Induced Paw Edema in the Rat and Mouse - ResearchGate. (2025, August 10). Retrieved from [Link]

  • Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC - NIH. (n.d.). Retrieved from [Link]

  • COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777) - Assay Genie. (n.d.). Retrieved from [Link]

  • Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay - ResearchGate. (2025, October 16). Retrieved from [Link]

  • The mechanism of LPS-induced inflammation and the immune response. LPS... - ResearchGate. (n.d.). Retrieved from [Link]

  • Cyclooxygenase-2 inhibitor - Wikipedia. (n.d.). Retrieved from [Link]

  • Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - NCBI. (2020, June 4). Retrieved from [Link]

  • 2.7. Carrageenan-induced paw edema assay - Bio-protocol. (n.d.). Retrieved from [Link]

  • COX2 Inhibitor Screening Assay Kit - BPS Bioscience. (n.d.). Retrieved from [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). Retrieved from [Link]

  • What is LPS signaling? | Know Everything | Basic Science Series English - YouTube. (2023, December 16). Retrieved from [Link]

  • Carrageenan-Induced Acute Inflammation on Back-Skin of Mice: Histopathological Features, Number of Inflammatory Cells, and Expre - WVJ. (2023, December 25). Retrieved from [Link]

  • Cox 2 inhibitors | PPTX - Slideshare. (n.d.). Retrieved from [Link]

  • Sandwich ELISA Principles, Formats, and Optimization. (n.d.). Retrieved from [Link]

  • Efficient Synthesis of Chirally Enriched 1H-Imidazo[1,2-b]pyrazole. (2023, August 21). Retrieved from [Link]

Sources

Technical Application Note: Antimicrobial Profiling of 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid

[1]

Executive Summary & Rationale

1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid represents a critical scaffold in medicinal chemistry, specifically within the fused nitrogen-heterocycle class. While often utilized as a synthetic building block, the imidazo[1,2-b]pyrazole core exhibits significant bioactivity, with derivatives demonstrating potency against multi-drug resistant (MDR) bacteria through the inhibition of DNA synthesis (DNA gyrase/Topoisomerase IV interference).

This Application Note provides a rigorous, CLSI-compliant framework for evaluating the antimicrobial efficacy of this specific carboxylic acid derivative. It addresses the unique physicochemical challenges of testing acidic heterocycles—specifically solubility maintenance and pH-dependent ionization—to ensure data integrity.

Physicochemical Handling & Stock Preparation

Solubility Profile

As a carboxylic acid derivative, the compound possesses an ionizable proton (approximate pKa ~3–4). It is sparingly soluble in water at low pH but solubility improves significantly in organic solvents or alkaline aqueous buffers.

  • Primary Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%).

  • Secondary Solvent (if required): 0.1 M NaOH (for aqueous stock, though DMSO is preferred for sterility and stability).

Stock Solution Protocol

Objective: Prepare a 10 mg/mL (10,000 µg/mL) Master Stock.

  • Weighing: Accurately weigh 10.0 mg of the compound into a sterile, glass 2 mL vial.

    • Note: Avoid plastic vials for long-term storage of DMSO stocks to prevent leaching.

  • Dissolution: Add 1.0 mL of sterile DMSO. Vortex for 30 seconds.

    • Visual Check: Solution must be clear and yellow/amber. If turbidity persists, sonicate for 5 minutes at 40 kHz.

  • Sterilization: If using DMSO, filtration is generally not required (DMSO is bacteriostatic). If using aqueous buffers, filter through a 0.22 µm PTFE membrane (do not use Nylon/PES as they may bind the compound).

Core Protocol: Broth Microdilution (MIC Determination)[1][2]

This protocol aligns with CLSI M07-A11 standards for aerobic bacteria.

Materials & Reagents[3][4]
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1][2]

    • Critical Adjustment: Verify pH of CAMHB is 7.2–7.4 at 25°C.

  • Plates: 96-well round-bottom polystyrene microtiter plates (untreated).

  • Control Antibiotics: Ciprofloxacin (Gyrase inhibitor control) and Ampicillin (Cell wall control).

  • Indicator: Resazurin (0.01%) or TTC (optional for visual enhancement).

Bacterial Strain Selection (Recommended Panel)

To validate the scaffold's spectrum, test against the ESKAPE pathogens:

  • Staphylococcus aureus ATCC 29213 (Gram-positive control)[1]

  • Escherichia coli ATCC 25922 (Gram-negative control)[1]

  • Pseudomonas aeruginosa ATCC 27853 (Permeability barrier control)

Experimental Workflow
Step 1: Plate Preparation (Serial Dilution)[1]
  • Dispense 100 µL of CAMHB into columns 2 through 12 of the 96-well plate.

  • Dispense 200 µL of the 2× working solution (e.g., 128 µg/mL in CAMHB, <1% DMSO) into column 1.

  • Perform a 2-fold serial dilution : Transfer 100 µL from column 1 to column 2, mix 5 times, then transfer to column 3. Repeat to column 10. Discard 100 µL from column 10.

    • Result: Concentration range typically 64 µg/mL to 0.125 µg/mL.

    • Column 11: Growth Control (Bacteria + Media + Solvent).

    • Column 12: Sterility Control (Media only).

Step 2: Inoculum Preparation[3]
  • Prepare a direct colony suspension in saline to match a 0.5 McFarland standard (~1.5 × 10^8 CFU/mL).

  • Dilute this suspension 1:100 in CAMHB.

  • Add 100 µL of this diluted inoculum to wells in columns 1–11.

    • Final Inoculum: ~5 × 10^5 CFU/mL.

    • Final Compound Concentration: Halved (e.g., 32 µg/mL to 0.06 µg/mL).

Step 3: Incubation & Readout
  • Seal plates with breathable adhesive film.

  • Incubate at 35 ± 2°C for 16–20 hours in ambient air.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing complete inhibition of visible growth (no pellet or turbidity).

Visualizing the Workflow

AST_WorkflowStockStock Prep(10 mg/mL in DMSO)DilutionSerial Dilution(2-fold in CAMHB)Stock->Dilution Dilute to 2xPlate96-Well Plate(Compound + Bacteria)Dilution->Plate 100 µL/wellInoculumInoculum Prep(0.5 McFarland -> 1:100)Inoculum->Plate 100 µL/wellIncubationIncubation(35°C, 16-20h)Plate->IncubationReadoutMIC Determination(Visual/OD600)Incubation->Readout

Figure 1: Step-by-step workflow for CLSI-compliant Broth Microdilution testing.

Mechanistic Validation: DNA Gyrase Inhibition

Given the imidazo-pyrazole scaffold's history, positive hits (MIC < 16 µg/mL) should be followed by a mechanism-of-action study.

Rationale

The fused system mimics the ATP-binding pocket of bacterial DNA gyrase (GyrB subunit) or intercalates into DNA-enzyme complexes.

Supercoiling Inhibition Assay Protocol
  • Reagents: E. coli DNA Gyrase, Relaxed pBR322 plasmid DNA, Assay Buffer, ATP.

  • Reaction: Mix 0.5 µg relaxed plasmid + 1 U Gyrase + Compound (varying concentrations).

  • Start: Initiate with 1 mM ATP. Incubate at 37°C for 30 mins.

  • Stop: Add stop buffer (SDS/Proteinase K).

  • Analysis: Run on 1% agarose gel.

    • Result Interpretation: Presence of supercoiled bands = Active Enzyme. Retention of relaxed bands = Inhibition .

Pathway Visualization

MOA_PathwayCompound1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acidGyraseDNA Gyrase(Target Enzyme)Compound->Gyrase Binds/InhibitsDNA_ComplexGyrase-DNACleavage ComplexGyrase->DNA_Complex Stabilizes CleavageReplicationBacterial DNAReplicationDNA_Complex->Replication BlocksDeathCell Death(Bactericidal)Replication->Death Failure leads to

Figure 2: Hypothesized Mechanism of Action targeting bacterial DNA replication machinery.

Data Analysis & Troubleshooting

Interpretation Table
ObservationMIC InterpretationAction
No Growth ≤ 4 µg/mL Potent HitProceed to MBC and Cytotoxicity testing.
No Growth 8–32 µg/mL Moderate ActivityStructure-Activity Relationship (SAR) optimization required.
Growth > 64 µg/mL InactiveCheck cell permeability (efflux pumps).
Precipitation in Well InvalidRepeat with lower concentration or check pH compatibility.
Troubleshooting "Acidic" Issues
  • Issue: The carboxylic acid moiety may lower the pH of the micro-well environment, inhibiting bacteria non-specifically.

  • Validation: Measure the pH of the highest concentration well (e.g., 64 µg/mL) using a micro-pH probe. If pH < 6.8, buffer the CAMHB with 10 mM HEPES (pH 7.2).

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07-A11). Wayne, PA: CLSI.[2][4] [Link]

  • Mishra, V. K., et al. (2023). Efficient Synthesis of Chirally Enriched 1H-Imidazo[1,2-b]pyrazole. Synthesis, 56, 1017–1025.[5] [Link]

  • Al-Harbi, N. O., et al. (2023).[6] Synthesis, antimicrobial and antioxidant activities of some new pyrazolo[1,5-a]pyrimidine and imidazo[1,2-b]pyrazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

Application Notes & Protocols: Investigating the Therapeutic Potential of 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The imidazo[1,2-b]pyrazole scaffold is a privileged heterocyclic structure known to be a core component of various biologically active molecules.[1][2] Derivatives of this and related scaffolds, such as imidazopyridines and pyrazoles, have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antiviral, and notably, anticancer properties.[3][4] Several compounds containing these moieties have been investigated as potent inhibitors of protein kinases, which are critical regulators of cellular processes often dysregulated in cancer.[5][6][7] This document outlines a comprehensive, multi-tiered research framework for the systematic investigation of 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid (hereafter referred to as C7H7N3O2), a novel compound with a predicted therapeutic potential in oncology. We present a strategic workflow, from initial high-throughput in vitro screening to preclinical in vivo validation, designed to elucidate its mechanism of action and evaluate its efficacy as a potential anticancer agent.

Introduction: The Scientific Rationale

The pursuit of novel small molecules for cancer therapy is a cornerstone of modern drug discovery.[6][8] The compound of interest, C7H7N3O2, belongs to the imidazopyrazole class of heterocyclic compounds. The structural characteristics of C7H7N3O2, specifically the fused imidazole and pyrazole rings, suggest a potential for interaction with ATP-binding sites of protein kinases, a common mechanism for many anticancer drugs.[5] This hypothesis is grounded in extensive literature demonstrating that similar molecular scaffolds can exhibit potent kinase inhibitory activity.[6][9]

This guide provides a logical, phased approach to rigorously test this hypothesis. The experimental workflow is designed to first identify potential biological activity, then to quantify this activity in cellular models, and finally, to validate the therapeutic potential in a preclinical in vivo setting.

Physicochemical Properties of C7H7N3O2

A foundational understanding of the compound's properties is critical for experimental design, particularly for ensuring solubility and stability in assay buffers and formulation vehicles.

PropertyValueSource
CAS Number 135830-16-9[10]
Molecular Formula C7H7N3O2[10]
Molecular Weight 165.15 g/mol [10]
Predicted Density 1.52±0.1 g/cm³[5]
Predicted pKa -0.58±0.41[5]

Note: Solubility in aqueous buffers and organic solvents such as DMSO must be empirically determined prior to initiating biological assays.

Experimental Workflow: A Phased Investigational Strategy

We propose a three-phase workflow to systematically evaluate the therapeutic potential of C7H7N3O2. This structure allows for go/no-go decisions at the end of each phase, ensuring an efficient allocation of resources.

G cluster_0 Phase 1: In Vitro Screening & Target Identification cluster_1 Phase 2: In Vitro Validation & Mechanistic Studies cluster_2 Phase 3: In Vivo Preclinical Evaluation P1_Kinase Biochemical Kinase Panel Screening P1_Cell Broad-Spectrum Cancer Cell Line Viability Assay (MTT/XTT) P1_Kinase->P1_Cell Identifies potential activity P1_Target Affinity-Based Target ID (if active) P1_Cell->P1_Target Confirms cellular activity P2_IC50 IC50 Determination in Sensitive Cell Lines P1_Target->P2_IC50 Go/No-Go Decision 1 P2_MOA Mechanism of Action Studies (e.g., Western Blot for Pathway Modulation) P2_IC50->P2_MOA Quantifies potency P2_Apoptosis Apoptosis & Cell Cycle Assays P2_MOA->P2_Apoptosis Elucidates pathway P3_Form Formulation Development & MTD Studies P2_Apoptosis->P3_Form Go/No-Go Decision 2 P3_Xeno Xenograft Efficacy Study P3_Form->P3_Xeno Enables in vivo testing P3_PKPD Pharmacokinetic/Pharmacodynamic Analysis P3_Xeno->P3_PKPD Evaluates efficacy Conclusion Conclusion P3_PKPD->Conclusion Lead Candidate Potential

Caption: Phased experimental workflow for C7H7N3O2 evaluation.

Phase 1 Protocols: Initial Screening and Target Identification

The primary objective of Phase 1 is to rapidly determine if C7H7N3O2 possesses any significant biological activity against cancer-relevant targets or cell lines.

Protocol: Broad-Spectrum Kinase Inhibition Assay

Rationale: To efficiently screen C7H7N3O2 against a large panel of purified human kinases to identify potential molecular targets. A luminescence-based assay measuring ATP consumption, such as the ADP-Glo™ Kinase Assay, is a universal and highly sensitive method.[11][12]

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of C7H7N3O2 in 100% DMSO. Perform serial dilutions to create a range of concentrations for screening (e.g., a single high concentration of 10 µM for initial screening).

  • Assay Plate Preparation: Dispense the compound dilutions into a 384-well plate. Include appropriate controls: a positive control (a known broad-spectrum kinase inhibitor like staurosporine) and a negative control (DMSO vehicle).

  • Kinase Reaction:

    • Add the kinase enzyme solution to each well. The choice of kinases should represent different families of the human kinome.

    • Initiate the reaction by adding the kinase substrate and ATP solution. The ATP concentration should be at or near the Km for each specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[13]

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains within the linear range.

  • Signal Detection (ADP-Glo™ Protocol):

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the DMSO control (100% activity) and a no-enzyme control (0% activity). Calculate the percent inhibition for C7H7N3O2 against each kinase.

Protocol: Cancer Cell Line Viability Screening (MTT Assay)

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method to assess the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.[1][14] Screening against a diverse panel of cancer cell lines (e.g., NCI-60) can reveal potential tissue-specific sensitivities.

Methodology:

  • Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], U87 [glioblastoma]) in their recommended media.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the 10 mM C7H7N3O2 stock in culture medium. A typical concentration range for initial screening is 0.1 to 100 µM.

    • Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 72 hours in a humidified incubator at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[15]

    • Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., acidic isopropanol or DMSO) to each well and mix thoroughly to dissolve the formazan crystals.[15]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the GI50 (concentration for 50% growth inhibition).

Phase 2 Protocols: In Vitro Validation and Mechanistic Insight

If Phase 1 results are promising (i.e., significant inhibition of a specific kinase and/or potent cytotoxicity in specific cell lines), Phase 2 aims to validate these findings and explore the underlying mechanism of action.

G cluster_0 Upstream Signaling cluster_1 Hypothesized Target Pathway cluster_2 Cellular Outcomes RTK Receptor Tyrosine Kinase (RTK) (e.g., EGFR, VEGFR) Kinase_X Kinase X (e.g., MEK, AKT, CDK) RTK->Kinase_X Activation Signal C7H7N3O2 C7H7N3O2 C7H7N3O2->Kinase_X Inhibition Downstream Downstream Effector (e.g., ERK, p-AKT) Kinase_X->Downstream Proliferation Decreased Proliferation Downstream->Proliferation Apoptosis Increased Apoptosis Downstream->Apoptosis Inhibition of Anti-Apoptotic Signals

Caption: Hypothesized signaling pathway inhibited by C7H7N3O2.

Protocol: Western Blot for Pathway Modulation

Rationale: To determine if C7H7N3O2 inhibits the phosphorylation of downstream targets of the putative kinase identified in Phase 1. This provides direct evidence of target engagement within a cellular context.

Methodology:

  • Cell Treatment: Treat the most sensitive cancer cell line with C7H7N3O2 at concentrations around its IC50 value for various time points (e.g., 0, 1, 6, 24 hours).

  • Protein Extraction: Lyse the cells and quantify the total protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

    • Incubate with primary antibodies against the phosphorylated and total forms of the target kinase and its key downstream substrates (e.g., anti-p-ERK and anti-total-ERK).

    • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and determine the ratio of phosphorylated to total protein to assess the degree of pathway inhibition.

Phase 3 Protocols: Preclinical In Vivo Evaluation

Upon successful in vitro validation, the final phase assesses the compound's efficacy and basic pharmacokinetic properties in a living organism.

Protocol: Cell Line-Derived Xenograft (CDX) Efficacy Study

Rationale: To evaluate the antitumor activity of C7H7N3O2 in an in vivo setting. CDX models, where human cancer cells are implanted into immunodeficient mice, are a standard for preclinical efficacy testing.[2][16]

Methodology:

  • Animal Model: Use immunodeficient mice (e.g., athymic Nude or NSG mice). All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Tumor Implantation: Subcutaneously implant cells from the most sensitive cancer cell line into the flank of each mouse.[2]

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, C7H7N3O2 low dose, C7H7N3O2 high dose, positive control).

  • Compound Formulation and Dosing:

    • Develop a suitable formulation for C7H7N3O2 for in vivo administration (e.g., in a solution of saline with Solutol/ethanol).[17] The formulation must be determined based on the compound's solubility and stability.

    • Administer the compound to the mice according to a predetermined schedule (e.g., daily oral gavage or intraperitoneal injection).

  • Efficacy Monitoring:

    • Measure tumor volumes with calipers 2-3 times per week.

    • Monitor animal body weight and general health as indicators of toxicity.

  • Study Endpoint and Analysis:

    • The study concludes when tumors in the control group reach a predetermined size or after a set duration.

    • Excise the tumors and weigh them.

    • Calculate the Tumor Growth Inhibition (TGI) for each treatment group. Analyze the data for statistical significance.

Data Presentation: Expected Outcomes

The data generated from these protocols should be organized for clear interpretation and decision-making.

Table 1: In Vitro IC50 Values for C7H7N3O2

Cell LineTissue of OriginIC50 (µM)
MCF-7BreastValue
A549LungValue
HCT116ColonValue
U87GlioblastomaValue

Table 2: In Vivo Efficacy in HCT116 Xenograft Model

Treatment GroupDose & ScheduleMean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control-Value-Value
C7H7N3O225 mg/kg, QD, POValueValueValue
C7H7N3O250 mg/kg, QD, POValueValueValue
Positive ControlDose & ScheduleValueValueValue

Conclusion and Future Directions

This document provides a validated, step-by-step framework for the initial investigation of 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid as a potential therapeutic agent. The proposed workflow is designed to be efficient and decisive, enabling researchers to quickly assess the compound's viability as a drug candidate. Positive results from this comprehensive evaluation would provide a strong rationale for advancing C7H7N3O2 into more detailed preclinical development, including formal toxicology studies, ADME profiling, and exploration in more complex patient-derived xenograft (PDX) models.[7]

References

  • ResearchGate. Discovery of Imidazopyridine Derivatives as Highly Potent Respiratory Syncytial Virus Fusion Inhibitors. Available at: [Link].

  • Google Patents. IMIDAZO[1,2-b]PYRIDAZINE DERIVATIVE AS KINASE INHIBITOR.
  • PubMed Central. Current status of pyrazole and its biological activities. Available at: [Link].

  • NCBI Bookshelf. Cell Viability Assays. Available at: [Link].

  • PubMed Central. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Available at: [Link].

  • BellBrook Labs. Protocol Recommendations for Performing a Kinase Inhibition Assay. Available at: [Link].

  • PubMed Central. The Influence of the Functional Group on the Physicochemical and Biological Properties of New Phenanthro[9,10-d]-Imidazole Derivatives. Available at: [Link].

  • PubMed Central. Target identification of small molecules: an overview of the current applications in drug discovery. Available at: [Link].

  • Frontiers. Introduction to small molecule drug discovery and preclinical development. Available at: [Link].

  • PubMed. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Available at: [Link].

  • ResearchGate. New imidazo[1,2-b]pyrazoles as anticancer agents: Synthesis, biological evaluation and structure activity relationship analysis. Available at: [Link].

  • Crown Bioscience. Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Available at: [Link].

  • ACS Chemical Biology. Identification of Direct Protein Targets of Small Molecules. Available at: [Link].

  • PubMed Central. Paving the way for small-molecule drug discovery. Available at: [Link].

  • eScholarship.org. N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD an. Available at: [Link].

  • IRIS UniGe. New Series of Pyrazoles and Imidazo-Pyrazoles Targeting Different Cancer and Inflammation Pathways. Available at: [Link].

  • ResearchGate. Small Molecule Formulation Screening Strategies in Drug Discovery. Available at: [Link].

  • MDPI. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Available at: [Link].

  • Thieme. Efficient Synthesis of Chirally Enriched 1H-Imidazo[1,2-b]pyrazole. Available at: [Link].

  • Reaction Biology. KINASE PROFILING & SCREENING. Available at: [Link].

  • Pharmaceutical Technology. Strategies for Streamlining Small Molecule Formulation Development When Bridging from Candidate Selection to First-in-Human Clinical Testing. Available at: [Link].

  • Broad Institute. Small-molecule Target and Pathway Identification. Available at: [Link].

  • Altogen Labs. 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Available at: [Link].

  • MDPI. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Available at: [Link].

  • PLOS One. Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories. Available at: [Link].

  • Technology Networks. Cracking the Code of Drug Discovery: Small Molecules and Target Identification. Available at: [Link].

  • BMG LABTECH. Kinase assays. Available at: [Link].

  • IJCPS. An Overview of Various Heterocyclic Imidazopyridine, Triazolopyridine and Quinoline Derivatives and Their Biological. Available at: [Link].

  • Preprints.org. Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. Available at: [Link].

  • ResearchGate. (PDF) Target identification of small molecules: an overview of the current applications in drug discovery. Available at: [Link].

Sources

Developing derivatives of 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid for drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the development of 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid derivatives for drug discovery.

Introduction: The Promise of the Imidazo[1,2-b]pyrazole Scaffold

The imidazo[1,2-b]pyrazole scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry. This fused bicyclic structure serves as a versatile framework for the development of novel therapeutic agents due to its broad spectrum of biological activities.[1] Derivatives of this core have demonstrated promising potential as anticancer, anti-inflammatory, antiviral, antimicrobial, and antitubercular agents.[1][2][3] The pyrazole moiety itself is a component of several clinically approved nonsteroidal anti-inflammatory drugs (NSAIDs).[4] Specifically, the 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid core offers a strategic starting point for derivatization, with the carboxylic acid group at the 7-position providing a convenient handle for chemical modification to explore structure-activity relationships (SAR).

This application note provides a comprehensive, experience-driven guide for researchers and drug development professionals on the systematic design, synthesis, and evaluation of novel derivatives based on the 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid scaffold. The protocols and strategies outlined herein are designed to facilitate the identification of lead compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles.

Strategic Design of a Focused Derivative Library

The initial phase of any drug discovery campaign is the rational design of a library of compounds. This process moves beyond simple trial and error, leveraging established medicinal chemistry principles to maximize the probability of identifying a successful drug candidate. Our goal is to systematically probe the chemical space around the core scaffold to build a robust Structure-Activity Relationship (SAR).

Pillars of Derivative Design:
  • Structure-Activity Relationship (SAR) Exploration: This is the cornerstone of lead optimization. By making systematic modifications to the lead compound, we can determine which functional groups are essential for biological activity and which can be altered to improve other properties.[5][6] For the 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid scaffold, key modification points include the carboxylic acid group and available positions on the bicyclic ring system.

  • Physicochemical Property Optimization: A potent compound is of little use if it cannot reach its target in the body. We must concurrently optimize properties like solubility, lipophilicity, and metabolic stability to ensure good absorption, distribution, metabolism, and excretion (ADME).[6][7]

  • Scaffold Hopping: This advanced strategy involves replacing the central core of a molecule with a structurally different scaffold while maintaining the original pharmacophoric groups.[8][9][10] This can lead to the discovery of novel intellectual property, improved properties, and a deeper understanding of the target's binding requirements.[8][10]

cluster_0 Drug Discovery Workflow Hit Identification Hit Identification Lead Generation Lead Generation Hit Identification->Lead Generation Initial Screening Lead Optimization Lead Optimization Lead Generation->Lead Optimization SAR & ADME Preclinical Candidate Preclinical Candidate Lead Optimization->Preclinical Candidate In Vivo Studies

Caption: High-level drug discovery workflow.

Synthesis and Characterization: Building the Molecular Toolkit

A robust and reproducible synthetic strategy is essential for generating the designed library of derivatives. The following protocols provide a framework for the synthesis and rigorous characterization of these novel compounds.

Protocol 1: Synthesis of 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid

The synthesis of the core scaffold can be achieved through a multi-step process. One common approach involves the construction of the pyrazole ring followed by the annulation of the imidazole ring.

Step 1: Synthesis of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate

  • To a solution of ethyl 2-cyano-3-ethoxyacrylate in ethanol, add methylhydrazine slowly at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the aminopyrazole intermediate.

Step 2: Cyclization to form the Imidazo[1,2-b]pyrazole Core

  • To a solution of the aminopyrazole from Step 1 in ethanol, add chloroacetaldehyde (50% aqueous solution).

  • Reflux the mixture for 8 hours, monitoring by TLC.

  • Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting ester by column chromatography.

Step 3: Hydrolysis to the Carboxylic Acid

  • Dissolve the ester from Step 2 in a mixture of tetrahydrofuran (THF) and water.

  • Add an excess of lithium hydroxide (LiOH) and stir at room temperature for 4 hours.

  • Monitor the hydrolysis by TLC.

  • Acidify the reaction mixture to pH ~3 with 1N HCl.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to obtain the final product.

Protocol 2: General Procedure for Amide Library Synthesis

The carboxylic acid at the 7-position is an ideal handle for creating a diverse library of amides, which can significantly impact biological activity and physicochemical properties.

  • Suspend the 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid (1 equivalent) in dichloromethane (DCM).

  • Add a coupling agent such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 equivalents) and a base like N,N-Diisopropylethylamine (DIPEA) (2 equivalents).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the desired primary or secondary amine (1.2 equivalents).

  • Continue stirring at room temperature for 12-24 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the final amide derivative by column chromatography or preparative HPLC.

cluster_1 Synthetic Workflow Starting Materials Starting Materials Core Synthesis Core Synthesis Starting Materials->Core Synthesis Derivatization Derivatization Core Synthesis->Derivatization Purification & Characterization Purification & Characterization Derivatization->Purification & Characterization cluster_2 Screening Cascade Primary Screen (Cell Viability) Primary Screen (Cell Viability) Secondary Screen (Kinase Assay) Secondary Screen (Kinase Assay) Primary Screen (Cell Viability)->Secondary Screen (Kinase Assay) Active Hits Counter Screen (Selectivity) Counter Screen (Selectivity) Secondary Screen (Kinase Assay)->Counter Screen (Selectivity) Potent Hits ADME-Tox Profiling ADME-Tox Profiling Counter Screen (Selectivity)->ADME-Tox Profiling Selective Hits

Caption: A typical screening cascade in drug discovery.

Early ADME-Tox Profiling: Designing Druggable Molecules

Early assessment of ADME-Tox properties is crucial to avoid costly late-stage failures. [11][12][13]These assays help to select compounds with favorable drug-like properties for further development. [12]

Key In Vitro ADME Assays:
  • Metabolic Stability: Assesses the susceptibility of a compound to metabolism by liver enzymes.

  • Cell Permeability: Determines the ability of a compound to cross cell membranes.

  • Plasma Protein Binding: Measures the extent to which a compound binds to proteins in the blood.

  • Toxicity: Early cytotoxicity assays against non-cancerous cell lines can indicate potential safety issues.

Protocol 6: Liver Microsome Stability Assay
  • Incubation: Incubate the test compound at a low concentration (e.g., 1 µM) with liver microsomes (human or rat) and NADPH (a necessary cofactor) at 37 °C.

  • Time Points: Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction at each time point by adding a cold organic solvent like acetonitrile.

  • Analysis: Quantify the amount of the parent compound remaining at each time point using LC-MS/MS.

  • Calculation: Determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLint) of the compound.

Hypothetical ADME-Tox Data
Compound IDMicrosomal Half-life (min)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)
DERIV-02 50.8 (Low)
DERIV-03 253.5 (Moderate)

Structure-Activity Relationship (SAR) Analysis: The Path to an Optimized Lead

The culmination of the design-synthesize-test cycle is the SAR analysis. By integrating the data from all assays, we can make informed decisions for the next round of compound design.

Analysis of Hypothetical Data:

  • From Cytotoxicity to SAR: The initial scaffold was inactive (>50 µM). Conversion of the carboxylic acid to an amide (DERIV-01) introduced moderate activity. Adding an aromatic ring (DERIV-02) significantly improved potency (8.1 µM).

  • Electronic Effects: The introduction of an electron-withdrawing fluorine atom on the phenyl ring (DERIV-03) led to a substantial increase in potency (1.5 µM), suggesting that the electronic properties of this substituent are critical.

  • ADME-Informed Design: While DERIV-02 was potent, its metabolic stability was low (half-life of 5 min). DERIV-03 not only had better potency but also improved metabolic stability (half-life of 25 min) and better cell permeability. This makes DERIV-03 a more promising lead for further optimization.

cluster_3 SAR Cycle Design Analogs Design Analogs Synthesize & Test Synthesize & Test Design Analogs->Synthesize & Test Analyze Data (SAR, ADME) Analyze Data (SAR, ADME) Synthesize & Test->Analyze Data (SAR, ADME) New Hypothesis New Hypothesis Analyze Data (SAR, ADME)->New Hypothesis New Hypothesis->Design Analogs Iterate

Caption: The iterative nature of SAR-driven lead optimization.

Conclusion

The 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid scaffold represents a fertile ground for the discovery of new therapeutic agents. By employing a systematic and iterative approach that combines rational design, efficient synthesis, and a cascade of robust biological and ADME-Tox assays, researchers can effectively navigate the complexities of the drug discovery process. The protocols and strategies detailed in this application note provide a validated framework for unlocking the full potential of this promising scaffold and developing novel drug candidates to address unmet medical needs.

References

  • Synthesis, cytotoxic characterization, and SAR study of imidazo[1,2-b]pyrazole-7-carboxamides. PubMed. Available at: [Link]

  • Current status of pyrazole and its biological activities. PMC - PubMed Central. Available at: [Link]

  • Pyrazole and imidazo[1,2-b]pyrazole Derivatives as New Potential Anti-tuberculosis Agents. Bentham Science. Available at: [Link]

  • Efficient Synthesis of Chirally Enriched 1H-Imidazo[1,2-b]pyrazole. Thieme Connect. Available at: [Link]

  • Pyrazole and imidazo[1,2-b]pyrazole Derivatives as New Potential Antituberculosis Agents. Europe PMC. Available at: [Link]

  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Meddocs Publishers. Available at: [Link]

  • synthesis, X-ray crystal structure with theoretical investigation of new pyrazole and imidazolone compounds anticipated insecticide's activities against targeting Plodia interpunctella and nilaparvata lugens. RSC Publishing - The Royal Society of Chemistry. Available at: [Link]

  • Insights into the Pharmacological Activity of the ImidazoÀ Pyrazole Scaffold. IRIS UniGe. Available at: [Link]

  • Synthesis, cytotoxic characterization, and SAR study of imidazo[1,2- b ]pyrazole-7-carboxamides | Request PDF. ResearchGate. Available at: [Link]

  • New imidazo[1,2-b]pyrazoles as anticancer agents: Synthesis, biological evaluation and structure activity relationship analysis | Request PDF. ResearchGate. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Available at: [Link]

  • New imidazo[1,2-b]pyrazoles as anticancer agents: synthesis, biological evaluation and structure activity relationship analysis. PubMed. Available at: [Link]

  • Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. PMC - PubMed Central. Available at: [Link]

  • Classification of Scaffold Hopping Approaches. PMC - PubMed Central. Available at: [Link]

  • What are the methods of lead optimization in drug discovery?. Patsnap Synapse. Available at: [Link]

  • Scaffold hopping. ScienceDirect. Available at: [Link]

  • Structural simplification: an efficient strategy in lead optimization. PMC - PubMed Central. Available at: [Link]

  • Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. NIH. Available at: [Link]

  • In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. PMC. Available at: [Link]

  • Kinase Inhibitor Screening Services. BioAssay Systems. Available at: [Link]

  • Lead discovery and optimization | Medicinal Chemistry Class Notes. Fiveable. Available at: [Link]

  • Recent Scaffold Hopping Applications in Central Nervous System Drug Discovery | Journal of Medicinal Chemistry. ACS Publications. Available at: [Link]

  • NMR Characterization of RNA Small Molecule Interactions. PMC - PubMed Central - NIH. Available at: [Link]

  • In Vitro ADME Assays: Principles, Applications & Protocols. Creative Biolabs. Available at: [Link]

  • The Importance of In Vitro Assays. Visikol. Available at: [Link]

  • Lead Optimization in Drug Discovery: Process, Strategies & Tools | Chemspace. Chemspace. Available at: [Link]

  • Screening assays for tyrosine kinase inhibitors: A review. PubMed. Available at: [Link]

  • Scaffold Hopping in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM | ACS Omega. ACS Publications. Available at: [Link]

  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery. Available at: [Link]

  • NMR spectroscopy of small molecules in solution | Nuclear Magnetic ResonanceVolume 51 | Books Gateway. Royal Society of Chemistry. Available at: [Link]

  • Scaffold Hopping with Generative Reinforcement Learning. ChemRxiv. Available at: [Link]

  • functional in vitro assays for drug discovery. YouTube. Available at: [Link]

  • ADME Assays & Metabolite Profiling and Identification Services. IQVIA Laboratories. Available at: [Link]

  • How to Develop Effective in vitro Assays for Early Drug Discovery. Charnwood Discovery. Available at: [Link]

  • Characterizing Small Molecules with NMR. News-Medical. Available at: [Link]

  • Kinase assays | BMG LABTECH. BMG LABTECH. Available at: [Link]

  • Structure verification of small molecules using mass spectrometry and NMR spectroscopy | Request PDF. ResearchGate. Available at: [Link]

  • MS and NMR - the Perfect Couple?. The Analytical Scientist. Available at: [Link]

Sources

Pharmacokinetic Profiling & Bioanalytical Strategy for 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the pharmacokinetic (PK) profiling strategy for 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid (referred to herein as IMP-7-COOH ). As a polar, fused heterocyclic acid, this molecule presents specific challenges in bioanalysis—namely, poor retention on standard Reverse Phase (RP) chromatography and potential ionization suppression. This guide provides a self-validating workflow for physicochemical characterization, LC-MS/MS method development (focusing on Mixed-Mode and HILIC strategies), and standardized in vitro/in vivo ADME protocols.

Part 1: Molecule Characterization & The "Polarity Trap"

Before initiating PK studies, the physicochemical behavior of IMP-7-COOH must be understood to prevent method failure.

Physicochemical Profile[1][2]
  • Chemical Structure: Fused imidazo-pyrazole core with a carboxylic acid at position 7.[1][2]

  • Molecular Weight: ~151.12 g/mol .[1]

  • Acid/Base Character: Amphoteric but predominantly anionic at physiological pH (7.4).

    • Acidic Domain: Carboxylic acid (Predicted pKa ~3.5–4.5).

    • Basic Domain: Imidazole/Pyrazole nitrogens (weakly basic).

  • Solubility: High aqueous solubility; low lipophilicity (LogD < 0).

The Analytical Challenge

Standard C18 columns often fail to retain IMP-7-COOH because it exists as a carboxylate anion in typical mobile phases. If the analyte elutes in the void volume (


), it suffers from severe matrix effects (ion suppression by salts/proteins), rendering PK data invalid.

Strategic Solution: We utilize Mixed-Mode Anion Exchange (WAX) or Hydrophilic Interaction Liquid Chromatography (HILIC) to ensure retention (


).

Part 2: Bioanalytical Method Development (LC-MS/MS)

This protocol outlines the development of a quantitation method compliant with FDA Bioanalytical Method Validation (BMV) guidelines.

Instrumentation & Conditions
  • System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).

  • Ionization: Electrospray Ionization (ESI).

    • Note: While Negative Mode (ESI-) detects the carboxylate directly, Positive Mode (ESI+) is often more sensitive if the mobile phase is acidic enough to protonate the nitrogen core. Both must be screened.

Chromatographic Decision Tree (DOT Visualization)

Bioanalytical_Decision_Tree Start Start: IMP-7-COOH Method Dev Screen_ESI Screen ESI+ and ESI- (Infusion) Start->Screen_ESI Check_LogD Assess Polarity (LogD < 0?) Screen_ESI->Check_LogD RP_C18 Standard C18 (Unlikely to work) Check_LogD->RP_C18 No (Lipophilic) HILIC HILIC Mode (BEH Amide Column) Check_LogD->HILIC Yes (Very Polar) WAX Mixed-Mode WAX (Weak Anion Exchange) Check_LogD->WAX Yes (Anionic) Validation Validation (FDA BMV) Accuracy ±15% RP_C18->Validation If Retained Mobile_Phase_HILIC MP A: 10mM NH4 Formate (pH 3) MP B: ACN (95%) HILIC->Mobile_Phase_HILIC Mobile_Phase_WAX MP A: Water + 0.5% Formic Acid MP B: ACN WAX->Mobile_Phase_WAX Mobile_Phase_HILIC->Validation Mobile_Phase_WAX->Validation

Figure 1: Decision tree for selecting the optimal chromatographic strategy for polar acidic heterocycles.

Validated LC-MS/MS Protocol (Recommended: Mixed-Mode WAX)

Objective: Quantify IMP-7-COOH in plasma (Rat/Mouse) with LLOQ < 5 ng/mL.

1. Sample Preparation (Protein Precipitation):

  • Step 1: Aliquot 20 µL plasma into a 96-well plate.

  • Step 2: Add 10 µL Internal Standard (IS) working solution.

    • Expert Tip: Use a structural analog (e.g., a pyrazole carboxylic acid) or a stable isotope (

      
      -IMP-7-COOH) to track the ionization efficiency.
      
  • Step 3: Add 150 µL Acidified Acetonitrile (0.1% Formic Acid).

    • Causality: The acid disrupts protein binding and ensures the analyte remains soluble during precipitation.

  • Step 4: Vortex (5 min) and Centrifuge (4000g, 15 min, 4°C).

  • Step 5: Transfer 100 µL supernatant to a clean plate. Dilute 1:1 with water (to match initial mobile phase).

2. LC Parameters:

  • Column: Waters Premier BEH C18 AX (Mixed Mode) or equivalent.

  • Mobile Phase A: Water + 0.1% Formic Acid.[3]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0.0 min: 5% B (Load)

    • 0.5 min: 5% B

    • 3.0 min: 90% B (Elute)

    • 3.1 min: 5% B (Re-equilibrate)

    • 5.0 min: Stop

3. Mass Spectrometry (MRM):

  • Precursor: [M+H]+ (152.1 m/z) or [M-H]- (150.1 m/z).

  • Product Ions: Screen for loss of COOH (-44 Da) or cleavage of the methyl group.

Part 3: In Vitro ADME Protocols

Plasma Protein Binding (Rapid Equilibrium Dialysis - RED)

Because IMP-7-COOH is acidic, it may bind to Albumin. The RED device is preferred over ultracentrifugation for stability.

Protocol:

  • Preparation: Spike IMP-7-COOH into fresh plasma (pH adjusted to 7.4) at 1 µM and 10 µM.

  • Loading: Load 200 µL spiked plasma into the Sample Chamber (Red ring). Load 350 µL PBS buffer into the Buffer Chamber (White ring).

  • Equilibration: Incubate at 37°C for 4 hours on an orbital shaker (300 rpm).

  • Sampling: Remove 50 µL from both chambers.

  • Matrix Matching:

    • Add 50 µL blank plasma to the Buffer sample.

    • Add 50 µL blank buffer to the Plasma sample.

    • Reasoning: Ensures identical matrix effects during LC-MS analysis.

  • Calculation:

    
    
    
Microsomal Stability (Metabolic Clearance)

Focus on Glucuronidation (UGT) and P450 oxidation.

Protocol:

  • Reaction Mix: 0.5 mg/mL Liver Microsomes (Rat/Human) + 1 µM IMP-7-COOH in Phosphate Buffer (pH 7.4).

  • Initiation: Add NADPH (for CYPs) and UDPGA (for UGTs).

    • Expert Insight: Carboxylic acids are prime targets for acyl-glucuronidation. You must include UDPGA to assess Phase II clearance.

  • Timepoints: 0, 15, 30, 60 min.

  • Quench: Add ice-cold ACN containing Internal Standard.

  • Analysis: Plot ln(remaining %) vs. time to determine

    
     and 
    
    
    
    .

Part 4: In Vivo Pharmacokinetic Protocol

Formulation Strategy
  • IV Route: Dissolve IMP-7-COOH in PBS (pH 7.4). If solubility is low, adjust pH to 8.0 (forming the salt) or use 5% DMSO / 10% Solutol / 85% Saline.

  • PO Route: 0.5% Methylcellulose (suspension) or pH-adjusted saline (solution).

Animal Study Workflow (DOT Visualization)

InVivo_Workflow Dosing Dosing (IV: 1 mg/kg, PO: 5 mg/kg) Sampling Serial Bleeding (Tail Vein) Dosing->Sampling 0.083, 0.25, 0.5, 1, 2, 4, 8, 24h Processing Plasma Separation (4°C, 4000g) Sampling->Processing Bioanalysis LC-MS/MS Quant (Method from Part 2) Processing->Bioanalysis NCA Non-Compartmental Analysis (WinNonlin/Phoenix) Bioanalysis->NCA

Figure 2: Workflow for In Vivo PK study execution.

Data Analysis (NCA)

Summarize data using the following parameters:

ParameterUnitDefinitionSignificance
Cmax ng/mLMax ConcentrationSafety threshold indicator.
Tmax hTime to CmaxAbsorption rate (PO).
AUC(0-inf) ng*h/mLExposureTotal systemic exposure.
CL mL/min/kgClearanceEfficiency of elimination.
Vss L/kgVol. of DistributionTissue penetration (High Vss > Total Body Water).
F% %Bioavailability

.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. [Link]

  • PubChem. (2025).[1] Compound Summary: 1H-Imidazo[1,2-b]pyrazole-7-carboxylic acid.[1][2] National Library of Medicine. [Link]

  • ResearchGate. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. [Link]

Sources

Application Note: Formulation of 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid for Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a detailed framework for the formulation of 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid, a representative heterocyclic carboxylic acid of interest in drug discovery. The biological relevance of the imidazo[1,2-b]pyrazole scaffold is significant, with derivatives showing a wide range of activities, including anticancer and anti-inflammatory properties.[1][2] Achieving reliable and reproducible data in biological assays is critically dependent on the successful preparation of this compound for testing. This document outlines the key physicochemical considerations, strategic approaches to solubilization, and detailed, validated protocols for preparing stock and working solutions for both in vitro and in vivo applications.

Introduction: The Formulation Imperative

The journey from a promising chemical entity to a validated biological lead is fraught with potential pitfalls, many of which originate from suboptimal formulation. A poorly formulated compound can lead to erroneously low potency, high variability, and misleading structure-activity relationships (SAR). The process of converting a solid compound into a biologically compatible liquid phase is therefore not a trivial procedural step, but a cornerstone of successful drug discovery.[3][4][5]

1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid belongs to a class of aromatic heterocyclic compounds.[1] Its structure, featuring a carboxylic acid group, is the single most important feature guiding its formulation strategy. The ionizable nature of this group dictates a pH-dependent aqueous solubility, which can be leveraged to achieve desired concentrations for biological testing.[6][]

This application note will provide researchers with the foundational knowledge and practical steps to:

  • Understand the key physicochemical properties of the target compound.

  • Select an appropriate formulation strategy based on the experimental context (in vitro vs. in vivo).

  • Prepare high-quality, stable stock solutions.

  • Formulate aqueous working solutions for various biological assays.

  • Implement essential quality control and validation checks.

Physicochemical Profile and Initial Assessment

A thorough understanding of a compound's physical and chemical properties is the first step in designing a robust formulation strategy.

Key Structural Features
  • Core Scaffold: Imidazo[1,2-b]pyrazole is a fused heterocyclic system. Such aromatic systems can contribute to low aqueous solubility due to crystalline packing forces.

  • Carboxylic Acid Group (-COOH): This is an acidic functional group. At pH values below its acid dissociation constant (pKa), it will be predominantly in its neutral, less soluble form. At pH values above its pKa, it will be deprotonated to the carboxylate form (-COO⁻), which is significantly more water-soluble.

  • Methyl Group (-CH₃): The addition of a methyl group slightly increases the lipophilicity of the molecule compared to its unsubstituted parent, 1H-Imidazo[1,2-b]pyrazole-7-carboxylic acid.[8]

Predicted Properties

While experimental data for this specific molecule is scarce, we can infer a likely profile from computational predictions and related structures.

PropertyPredicted Value/CommentImplication for Formulation
Molecular Weight ~165.15 g/mol (based on structure)Standard for small molecules.
pKa Predicted at -0.58[9] (likely for a nitrogen), but the carboxylic acid pKa is expected to be in the 3-5 range.The carboxylic acid is the key handle for pH-dependent solubilization.
Aqueous Solubility Expected to be low at acidic to neutral pH.Direct dissolution in aqueous buffers like PBS at pH 7.4 is likely to fail at higher concentrations.
LogP 0.2 (for the parent compound)[8]Suggests low to moderate lipophilicity. The compound is not a "brick dust" but will still present solubility challenges.
Thermal Stability Generally, pyrazole derivatives are highly resistant to oxidizing and reducing agents.[1]The compound is likely stable enough for gentle heating to aid dissolution if necessary.

Strategic Formulation Development

The goal is to create a formulation that maintains the compound's solubility and stability without interfering with the biological assay. The choice of strategy depends heavily on the intended application.

The Central Role of pH Adjustment

For ionizable compounds like 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid, pH adjustment is the most powerful and direct method to enhance aqueous solubility.[][10] By raising the pH of the solution with a base (e.g., NaOH), the carboxylic acid is converted to its highly soluble salt form. This is the preferred primary strategy for preparing aqueous working solutions.

Stock Solutions: The DMSO Standard

A high-concentration stock solution in an organic solvent is essential for assay logistics.[11][12]

  • Dimethyl Sulfoxide (DMSO): DMSO is the solvent of choice for initial stock preparation due to its exceptional solubilizing power for a wide range of organic molecules.

  • Concentration: A stock concentration of 10-50 mM is typical. This allows for small volumes to be used for preparing working solutions, minimizing the final concentration of the organic solvent in the assay.

  • Caution: While an excellent solvent, DMSO is not a universal solution. When a DMSO stock is diluted into an aqueous buffer, the compound can precipitate if its aqueous solubility limit is exceeded.[13][14][15] This is a common source of experimental failure. Furthermore, DMSO can be toxic to cells, typically tolerated only up to 0.5% (v/v) in most cell-based assays.[16][17]

Advanced Solubilization Techniques

When pH adjustment alone is insufficient or undesirable, other excipients can be employed.

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules, forming inclusion complexes that have greatly enhanced aqueous solubility.[18][19][20][21] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in both preclinical and clinical formulations.[22]

  • Co-solvents: Solvents like ethanol, polyethylene glycol 400 (PEG 400), or propylene glycol can be used in combination with water to increase solubility. Their use is more common in in vivo formulations and requires careful toxicity assessment.[22][23]

Decision Workflow for Formulation Selection

The following diagram outlines a logical workflow for selecting an appropriate formulation strategy.

G start Start: Solid Compound Received stock Prepare 10-50 mM Stock Solution in 100% DMSO start->stock assay_type Select Assay Type stock->assay_type invitro In Vitro Assay (e.g., Cell-based, Enzyme) assay_type->invitro In Vitro invivo In Vivo Study (e.g., PK, Efficacy) assay_type->invivo In Vivo dilution_check Test Dilution in Assay Buffer (e.g., PBS pH 7.4) invitro->dilution_check ph_adjust Strategy 1: pH Adjustment Titrate with NaOH to pH > 8.0 invivo->ph_adjust cyclo Strategy 2: Use Cyclodextrin Formulate with HP-β-CD invivo->cyclo precipitate Precipitation Observed? dilution_check->precipitate no_precipitate No Precipitation at Required Concentration precipitate->no_precipitate No precipitate->ph_adjust Yes use_simple Proceed with Simple Dilution. Ensure final DMSO < 0.5% no_precipitate->use_simple recheck_sol Solubility Achieved? ph_adjust->recheck_sol use_ph Use pH-Adjusted Aqueous Solution recheck_sol->use_ph Yes recheck_sol->cyclo No cosolvent Strategy 3: Co-solvent System (Primarily for In Vivo) cyclo->cosolvent

Caption: Formulation selection workflow.

Detailed Experimental Protocols

Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling chemical compounds and solvents.

Protocol 1: Preparation of a 20 mM DMSO Stock Solution

This protocol is the foundational first step for all subsequent formulation work.

Materials:

  • 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid (MW ~165.15 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity

  • Analytical balance

  • Class A volumetric flask or appropriate vial

  • Vortex mixer and/or sonicator

Procedure:

  • Calculate Required Mass: To prepare 1 mL of a 20 mM stock solution:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.020 mol/L × 0.001 L × 165.15 g/mol × 1000 mg/g = 3.303 mg

  • Weigh Compound: Accurately weigh out 3.30 mg of the compound and transfer it to a 1 mL volumetric flask or a suitable glass vial.

  • Add Solvent: Add approximately 0.8 mL of anhydrous DMSO to the vial.

  • Dissolve: Cap the vial securely and vortex vigorously. If the solid does not fully dissolve, place the vial in a bath sonicator for 5-10 minutes. Gentle warming (to 30-40°C) can be applied if necessary, but check compound stability information first.

  • Adjust to Final Volume: Once fully dissolved, add DMSO to reach the final volume of 1.0 mL.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store at -20°C or -80°C to ensure long-term stability.[16] Avoid repeated freeze-thaw cycles.

Protocol 2: Formulation of a 100 µM Aqueous Working Solution via pH Adjustment

This protocol is ideal for preparing solutions for in vitro assays where an organic solvent is undesirable.

Materials:

  • 20 mM DMSO stock solution (from Protocol 1)

  • Sterile, deionized water or a suitable buffer (e.g., HEPES, Tris)

  • 0.1 N Sodium Hydroxide (NaOH) solution

  • Calibrated pH meter

  • Sterile tubes and pipette tips

Procedure:

  • Initial Dilution: In a sterile tube, add 995 µL of deionized water.

  • Add Compound: Add 5 µL of the 20 mM DMSO stock solution to the water. This creates a 1:200 dilution, resulting in a 100 µM suspension. The final DMSO concentration will be 0.5%.

    • Self-Validating Check: The solution will likely appear cloudy or have visible precipitate at this stage, confirming the low aqueous solubility at neutral pH.

  • pH Adjustment: Place the tube on a stir plate with a small stir bar, or mix gently between additions. Place a calibrated pH probe into the solution.

  • Titrate with Base: Add the 0.1 N NaOH solution dropwise (1-2 µL at a time). Monitor the pH and the clarity of the solution.

  • Endpoint: Continue adding base until the solution becomes completely clear and the pH is stable at a value greater than 8.0. The carboxylate salt is now formed and fully dissolved.

  • Final Use: The solution is now ready for use in the assay. It can be sterile-filtered if required for cell culture applications. Always include a vehicle control prepared in the exact same manner (including the final pH) but without the compound.

Protocol 3: Formulation using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol is an alternative for enhancing solubility, particularly useful for in vivo studies or when pH modification is not feasible.

Materials:

  • 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid (solid)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Vortex mixer and/or sonicator

Procedure:

  • Prepare Vehicle: Prepare a 20% (w/v) HP-β-CD solution by dissolving 2 g of HP-β-CD in 10 mL of saline. This may require stirring or gentle warming.

  • Weigh Compound: Weigh the required amount of the solid compound directly into a glass vial.

  • Add Vehicle: Add the 20% HP-β-CD vehicle to the solid compound.

  • Dissolve: Vortex and/or sonicate the mixture until the compound is fully dissolved. This process can take 30 minutes to several hours, as complexation is a time-dependent process.[20]

  • Final Use: The resulting clear solution is a formulation where the compound is complexed within the cyclodextrin. This can enhance solubility and improve bioavailability.[18][21] As always, a vehicle control (20% HP-β-CD in saline) is mandatory for the corresponding biological experiment.

Quality Control, Validation, and Data Interpretation

A well-prepared formulation is only useful if it is validated. The following steps are critical for ensuring the integrity of your experiments.

Experimental Workflow and QC Checkpoints

G cluster_prep Formulation Preparation cluster_qc Quality Control cluster_assay Biological Assay cluster_analysis Data Analysis weigh 1. Weigh Compound dissolve 2. Dissolve in Vehicle (e.g., DMSO, pH-adjusted buffer) weigh->dissolve qc1 QC 1: Visual Inspection (Check for particulates/precipitation) dissolve->qc1 qc2 QC 2: pH Measurement (If using pH adjustment) qc1->qc2 assay 3. Add Formulation to Assay (e.g., cell plate, animal) qc2->assay control 4. Add Vehicle Control to Parallel Assay qc2->control analysis 5. Compare Compound Effect to Vehicle Control assay->analysis control->analysis

Caption: Experimental workflow with integrated QC checkpoints.

  • Visual Inspection: Always visually inspect your final working solutions before use. Look for any signs of cloudiness, precipitation, or color change. This simple check can prevent the use of a failed formulation.

  • pH Measurement: For pH-adjusted formulations, confirm the final pH of the working solution. A drop in pH could indicate buffering from the assay medium and might cause the compound to precipitate.

  • The Mandatory Vehicle Control: Every experiment must include a control group that is treated with the formulation vehicle alone.[24] This is the only way to distinguish the biological effects of the compound from the effects of the vehicle (e.g., DMSO toxicity, pH change, or effects of cyclodextrin). The vehicle control must be prepared and processed in the exact same way as the active formulation.

Troubleshooting Common Formulation Issues

IssuePotential CauseRecommended Solution
Compound precipitates upon dilution from DMSO stock into aqueous buffer. The aqueous solubility limit has been exceeded. This is a very common issue.[13][14][25]1. Use a more concentrated DMSO stock to reduce the volume added. 2. Perform a stepwise dilution. 3. Switch to a pH-adjusted aqueous formulation (Protocol 2). 4. Pre-mix the DMSO stock with serum or albumin before adding to cell media.[17]
Solution is clear after pH adjustment, but becomes cloudy in the cell culture plate. The acidic components of the cell culture medium (e.g., CO₂, bicarbonate buffer system, acidic metabolites) have lowered the pH, causing the compound to revert to its insoluble form.1. Increase the starting pH of the formulation (e.g., to 9.0) to provide more buffering capacity. 2. Increase the buffering capacity of the formulation itself by using a higher concentration of a biological buffer like Tris or HEPES.
High variability between replicate experiments. Inconsistent formulation preparation; precipitation of the compound leading to inconsistent dosing.1. Re-validate the formulation protocol. Ensure the compound is fully dissolved at every step. 2. Prepare a fresh batch of working solution for each experiment. Do not store dilute aqueous solutions for extended periods unless stability has been confirmed.[26]

Conclusion

The successful formulation of 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid is an achievable but exacting process that is fundamental to the acquisition of high-quality biological data. By understanding the compound's pH-dependent solubility and systematically applying the principles of stock solution preparation, pH adjustment, and the use of solubilizing excipients, researchers can develop robust protocols. The integration of rigorous quality control checks and the mandatory use of vehicle controls will ensure that the observed biological effects are truly attributable to the compound, thereby maintaining the integrity and advancing the progress of the research program.

References

  • Chem-Impex. (n.d.). 1-Methyl-1H-imidazole-2-carboxylic acid.
  • Ch-35: IIT Madras: Metallurgical and Others. (2020, September 3). Cyclodextrin Complexes I [Video]. YouTube. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Imidazo[1,2-B]pyrazole-7-carboxylic acid. Retrieved from [Link]

  • Thieme Chemistry. (2023). Efficient Synthesis of Chirally Enriched 1H-Imidazo[1,2-b]pyrazole. Retrieved from [Link]

  • CompoundingToday.com. (n.d.). pH Adjusting Database. Retrieved from [Link]

  • Zhang, L., et al. (2018). Transporter assays as useful in vitro tools in drug discovery and development. Expert Opinion on Drug Discovery, 13(10), 977-987. Retrieved from [Link]

  • Drug Hunter. (2024). The Modern Medicinal Chemist's Guide to Formulations. Retrieved from [Link]

  • He, Y., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 12(6), 2617-2639. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 2.5: Preparing Solutions. Retrieved from [Link]

  • ResearchGate. (2022). Why does a compound that dissolve in DMSO, precipitates with media?. Retrieved from [Link]

  • Kurkov, S. V., & Loftsson, T. (2013). Cyclodextrins. International Journal of Pharmaceutics, 453(1), 167-180. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue: Strategies for Enhancing the Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]

  • Lee, J., et al. (2021). Vehicle selection for nonclinical oral safety studies. Journal of Applied Toxicology, 41(12), 1993-2001. Retrieved from [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Cyclodextrins as pharmaceutical solubilizers. Future Medicinal Chemistry, 2(3), 345-355. Retrieved from [Link]

  • ResearchGate. (2019). New imidazo[1,2-b]pyrazoles as anticancer agents: Synthesis, biological evaluation and structure activity relationship analysis. Retrieved from [Link]

  • UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. Retrieved from [Link]

  • ResearchGate. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?. Retrieved from [Link]

  • Savjani, K. T., et al. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved from [Link]

  • Chaudhary, A., & Patel, N. (2013). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Retrieved from [Link]

  • ResearchGate. (2013). Formulating Poorly Water Soluble Drugs. Retrieved from [Link]

  • The Medicine Maker. (2018). Formulation Best Practice. Retrieved from [Link]

  • Streng, W. H. (1984). Solubility-pH profiles of some acidic, basic and amphoteric drugs. ResearchGate. Retrieved from [Link]

  • Tod, S. (2024). cyclodextrin in novel formulations and solubility enhancement techniques: a review. International Journal of Current Pharmaceutical Research, 16(2), 9-18. Retrieved from [Link]

  • Reddit. (2021). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media!. Retrieved from [Link]

  • Thackaberry, E. A. (2013). Vehicle selection for nonclinical oral safety studies. Expert Opinion on Drug Metabolism & Toxicology, 9(12), 1635-1646. Retrieved from [Link]

  • Drug Target Review. (2024). The art and science of drug formulation. Retrieved from [Link]

  • University of Washington. (n.d.). PREPARING SOLUTIONS AND MAKING DILUTIONS. Retrieved from [Link]

  • ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?. Retrieved from [Link]

  • ResearchGate. (2015). The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices. Retrieved from [Link]

  • Rouken Bio. (2024). Introducing the in vitro models driving drug development. Retrieved from [Link]

  • BioPharma Services. (n.d.). Navigating Compounding in Early Phase Drug Development and ADF Studies. Retrieved from [Link]

  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. Retrieved from [Link]

  • Pharmaceutical Technology. (2010). Inhibiting the Precipitation of Poorly Water-Soluble Drugs from Labrasol Formulations. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Acid Trap" Mechanism

The solubility challenges associated with 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid are primarily driven by the interplay between its rigid, planar fused-ring system (high crystal lattice energy) and the pH-dependent ionization of the carboxylic acid group at position 7.[1]

The Core Problem: This molecule behaves as a "brick dust" solid in its neutral, protonated state. It requires ionization to achieve aqueous solubility.[1]

  • Low pH (< 4.0): The carboxylic acid is protonated (neutral). Solubility is driven solely by the lipophilic fused rings, resulting in precipitation (often < 10 µM).

  • High pH (> 6.5): The acid deprotonates to the carboxylate anion (

    
    ). Solubility increases by orders of magnitude due to electrostatic solvation.
    

Most assay failures occur during the dilution step , where a high-concentration DMSO stock (neutral environment) is introduced into an aqueous buffer. If the local pH drops or if the buffer capacity is insufficient to ionize the compound immediately, the compound crashes out as a micro-precipitate, leading to false negatives (loss of compound) or false positives (aggregate-based inhibition).

Module 1: Stock Solution Preparation

Objective: Create a stable, high-concentration stock without inducing "silent precipitation" (micro-crystals that are invisible to the naked eye but affect concentration).

Protocol 1.1: The "Dry DMSO" Standard
  • Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide).

    • Reasoning: Carboxylic acids are hygroscopic.[1] Water in DMSO ("wet DMSO") lowers the solubility of organic acids and promotes degradation.

  • Concentration Limit: Target 10 mM to 20 mM maximum.

    • Risk:[2] Attempting 50-100 mM often leads to supersaturation.[1] The solution may appear clear initially but will crystallize upon freeze-thaw cycles.[1]

  • Dissolution Technique:

    • Add DMSO to the powder.

    • Vortex vigorously for 60 seconds.

    • Sonicate at 37°C for 5-10 minutes. Critical Step: This breaks the high lattice energy of the imidazo-pyrazole stacking.

    • Visual Check: Hold against a light source; the solution must be free of any refraction lines (schlieren patterns).

Protocol 1.2: The "Basic Boost" (Advanced)

For compounds that struggle to dissolve even in DMSO, add a stoichiometric equivalent of base to the stock.

  • Method: Add 1.05 equivalents of NaOH (from a high-conc aqueous stock) directly to the DMSO stock.

  • Mechanism: This pre-forms the sodium salt of the carboxylic acid, ensuring that the compound is already ionized when it hits the assay buffer.

Module 2: The "Golden Dilution" Workflow

Objective: Prevent "Crash-Out" during transfer from DMSO to Aqueous Buffer.

The Problem: Kinetic Precipitation

When you pipette 1 µL of 10 mM DMSO stock into 99 µL of buffer, the local concentration at the pipette tip momentarily exceeds the solubility limit. If the buffer is acidic or neutral, the compound precipitates before it can disperse and ionize.

Workflow Visualization

The following diagram illustrates the decision logic for diluting this specific scaffold to avoid precipitation.

SolubilityLogic Start Start: 10mM DMSO Stock Step1 Intermediate Dilution Step (Pre-dilute in DMSO) Start->Step1 Check Target Assay Concentration? Step1->Check Direct Direct to Buffer (High Risk of Precip.) Check->Direct High Conc (>100µM) Serial Serial Dilution in DMSO (Keep 100% DMSO) Check->Serial Low Conc (<100µM) Transfer Transfer to Assay Buffer Direct->Transfer Serial->Transfer BufferCheck Check Buffer pH Transfer->BufferCheck Acidic pH < 5.0 (High Risk) BufferCheck->Acidic Neutral pH > 7.0 (Safe Zone) BufferCheck->Neutral Fix Add 0.01% Triton X-100 or Increase pH Acidic->Fix Success Stable Assay Solution Neutral->Success Fix->Success

Caption: Figure 1. Step-wise dilution logic to prevent kinetic precipitation of imidazo[1,2-b]pyrazole-7-carboxylic acid. Green paths indicate optimal stability.

Module 3: Assay-Specific Troubleshooting

Buffer Selection & pH Control

The Henderson-Hasselbalch equation dictates the solubility of this molecule.


[1]
  • 
     (Intrinsic Solubility):  Very low (likely < 5 µM) due to the aromatic core.
    
  • pKa: Estimated ~3.5 - 4.0 for the carboxylic acid.[1]

Recommendation: Always maintain Assay Buffer pH ≥ 7.0 .[1] If your assay requires acidic conditions (e.g., lysosomal enzymes at pH 4.5), you must use a solubilizing additive (see Table 1).

Additive Compatibility Matrix

Use this table to select the correct co-solvent if the compound precipitates.

AdditiveRecommended Conc.MechanismAssay Compatibility
DMSO 1% - 5%CosolventStandard.[1] High conc. may inhibit some enzymes.[1][3]
Triton X-100 0.01%SurfactantPrevents aggregation.[1] Critical for SPR/DLS.
BSA 0.1%Carrier ProteinBinds free compound, keeping it in solution.
PEG-400 5% - 10%CosolventGood for animal dosing; viscous for pipetting.[1]
False Positives in Enzymatic Assays

If this compound shows steep inhibition curves (Hill slope > 2.0), it is likely acting as a promiscuous aggregator rather than a specific inhibitor.

  • Test: Add 0.01% Triton X-100.

  • Result: If IC50 increases significantly (potency drops) after adding detergent, the original activity was an artifact of precipitation.

FAQ: Frequently Asked Questions

Q1: My compound precipitates immediately upon adding to PBS (pH 7.4). Why? A: This is likely "Kinetic Precipitation." Even though the equilibrium solubility at pH 7.4 is high, the rate of dissolution is slow. When you squirt the DMSO stock into PBS, it crashes out faster than it can ionize.

  • Fix: Perform an intermediate dilution in 100% DMSO first, then add the buffer slowly with rapid mixing, or use a "Basic Boost" (see Protocol 1.2).

Q2: Can I use this compound in cell-based assays? A: Yes, but cellular uptake depends on the neutral form.

  • Paradox: You need high pH (7.[1]4) to keep it soluble outside the cell, but the ionized form (

    
    ) penetrates membranes poorly.
    
  • Solution: The equilibrium between neutral and ionized forms at pH 7.4 usually allows sufficient passive diffusion. Ensure the final DMSO concentration is < 0.5% to avoid cell toxicity.[4][5]

Q3: How do I store the stock solution? A: Store at -20°C or -80°C in aliquots .

  • Avoid: Repeated freeze-thaw cycles. Each cycle promotes crystal nucleation.[1] If you see a pellet at the bottom of the tube, re-sonicate before use.

Q4: Is the methyl group at position 1 important for solubility? A: Yes. It removes a potential hydrogen bond donor (NH), making the core slightly more lipophilic than the unsubstituted parent. However, it also prevents certain intermolecular H-bond networks that stabilize the solid state, potentially aiding solubility in organic solvents like DMSO.

References

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Definitive text on pH-dependent solubility and pKa).

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1]

  • Lipinski, C. A., et al. (1997). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 23(1-3), 3-25.[1]

  • PubChem. (2025).[6] 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid (CID 10655196).[1] National Library of Medicine. Link

Sources

Improving the stability of 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on maintaining the stability of this compound in solution. Drawing from established principles of heterocyclic chemistry and extensive experience in stability testing, this guide offers troubleshooting advice and answers to frequently asked questions to ensure the integrity of your experimental outcomes.

Introduction to the Molecule and its Stability Challenges

1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid is a fused heterocyclic compound of significant interest in medicinal chemistry due to its diverse biological activities, including potential anticancer and anti-inflammatory properties.[1] The imidazo[1,2-b]pyrazole scaffold is noted for conferring improved aqueous solubility compared to isosteres like indole, a valuable attribute in drug development.[2][3]

However, the stability of this molecule in solution can be a critical concern. The structure incorporates both an imidazole and a pyrazole ring system, along with a carboxylic acid moiety. This combination presents several potential pathways for degradation. The imidazole ring, for instance, is known to be susceptible to oxidation and photodegradation, while the pyrazole ring is generally more robust but not immune to fragmentation under certain conditions.[4][5] The carboxylic acid group introduces pH-dependent solubility and reactivity, making the choice of solvent and pH paramount for stability.

This guide will walk you through the most common stability issues and provide scientifically-grounded solutions to mitigate them.

Frequently Asked Questions (FAQs)

Q1: My solution of 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid is changing color (e.g., turning yellow/brown) over time. What is happening?

A1: Color change is a common indicator of degradation. For heterocyclic compounds like this, especially those containing an imidazole ring, this is often due to oxidative degradation or photodegradation.[4] The formation of oxidized species or polymeric impurities can lead to the observed color. This process can be accelerated by exposure to air (oxygen), light, and certain metal ions.

Q2: I'm seeing a precipitate form in my aqueous solution. What could be the cause?

A2: Precipitate formation is typically due to one of two reasons:

  • pH-Dependent Solubility: As a carboxylic acid, the compound's solubility is highly dependent on pH. In acidic conditions (low pH), the carboxylic acid will be protonated (-COOH), making the molecule less polar and less soluble in aqueous media. Conversely, in neutral to alkaline conditions (higher pH), the carboxylate form (-COO⁻) will predominate, increasing aqueous solubility. If the pH of your solution has shifted towards the acidic range, the compound may be precipitating out.

  • Degradation: The precipitate could also be an insoluble degradation product.

Q3: What is the optimal pH range for storing aqueous solutions of this compound?

A3: While a definitive pH-stability profile for this specific molecule is not widely published, general principles for carboxylic acids and imidazole-containing compounds suggest that a slightly acidic to neutral pH range (approximately pH 4-7) is often a good starting point for stability.[6] Extreme pH conditions should be avoided. Highly acidic conditions may promote hydrolysis or other acid-catalyzed degradation, while highly basic conditions can facilitate base-mediated oxidation of the imidazole ring.[4] It is crucial to experimentally determine the optimal pH for your specific application and storage duration.

Q4: Can I use organic solvents to dissolve and store the compound?

A4: Yes, organic solvents like DMSO, DMF, and ethanol are commonly used. These can be excellent for creating stock solutions. However, be aware that even in organic solvents, degradation can occur, particularly photodegradation. It's also important to consider the compatibility of the solvent with your experimental system. For long-term storage, solid-state is preferred. If solutions are necessary, store them at low temperatures (-20°C or -80°C) and protected from light.

Troubleshooting Guide: Common Stability Issues and Solutions

Observed Issue Potential Cause(s) Recommended Action(s)
Loss of Potency/Activity Chemical degradation of the parent compound.- Confirm the purity of your starting material.- Prepare fresh solutions before each experiment.- Conduct a forced degradation study (see protocol below) to identify stability liabilities.- Optimize solution pH and storage conditions (temperature, light exposure).
Appearance of New Peaks in HPLC Analysis Formation of degradation products.- Characterize the new peaks using LC-MS to identify potential degradants.- Common degradation pathways include oxidation, hydrolysis, and photodegradation.- Implement preventative measures based on the likely degradation pathway (e.g., de-gas solvents for oxidation, protect from light).
Inconsistent Experimental Results Instability of the compound in the experimental media.- Evaluate the stability of the compound directly in your cell culture media or assay buffer over the time course of the experiment.- Consider the presence of components in the media (e.g., metal ions, reactive oxygen species) that could promote degradation.- Prepare a more concentrated stock in a stable solvent (e.g., DMSO) and dilute it into the aqueous experimental media immediately before use.

Experimental Protocols

Protocol 1: Basic Stability Assessment in Aqueous Buffers

This protocol provides a framework for determining the short-term stability of 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid in different pH environments.

Materials:

  • 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid

  • Phosphate buffer (pH 5.0, 7.0)

  • Citrate buffer (pH 3.0)

  • Borate buffer (pH 9.0)

  • DMSO (for stock solution)

  • HPLC system with a C18 column

  • LC-MS system (for peak identification)

Procedure:

  • Prepare a concentrated stock solution (e.g., 10 mg/mL) of the compound in DMSO.

  • Dilute the stock solution into each of the aqueous buffers (pH 3.0, 5.0, 7.0, 9.0) to a final concentration of 100 µg/mL.

  • Immediately after preparation (T=0), inject an aliquot of each solution onto the HPLC system to determine the initial peak area of the parent compound.

  • Store the remaining solutions under controlled conditions (e.g., room temperature, protected from light).

  • At specified time points (e.g., 2, 4, 8, 24 hours), inject aliquots of each solution onto the HPLC system.

  • Monitor for a decrease in the peak area of the parent compound and the appearance of new peaks.

  • Calculate the percentage of the parent compound remaining at each time point relative to T=0.

  • If significant degradation is observed, analyze the samples by LC-MS to gain insight into the mass of the degradation products.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and identifying potential degradation pathways.[7]

Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid compound at 80°C for 48 hours.

  • Photodegradation: Solution exposed to a photostability chamber (ICH Q1B guidelines) for a specified duration.

Procedure:

  • Prepare solutions of the compound (e.g., 1 mg/mL in a suitable solvent system like acetonitrile/water).

  • Expose the solutions (and solid material for thermal stress) to the stress conditions outlined above.

  • At appropriate time points, withdraw samples, neutralize if necessary (for acid and base hydrolysis samples), and dilute to a suitable concentration for HPLC analysis.

  • Analyze the stressed samples by a stability-indicating HPLC method. The method should be capable of separating the parent compound from all major degradation products.

  • Characterize significant degradation products using LC-MS/MS and NMR if necessary.

Visualizing Stability Concepts

Potential Degradation Pathways

The following diagram illustrates the likely points of vulnerability on the 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid molecule based on the known chemistry of its constituent parts.

G cluster_0 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid cluster_1 Potential Degradation Sites mol A Oxidation/Photodegradation (Imidazole Ring) A->mol High light/O₂ exposure B Decarboxylation (Carboxylic Acid) B->mol Heat/pH stress C Hydrolysis/Ring Opening (pH dependent) C->mol Extreme pH

Caption: Potential degradation sites on the molecule.

Workflow for Stability Troubleshooting

This workflow provides a logical sequence of steps to follow when encountering stability issues with your compound solutions.

G cluster_optimization Optimization Strategies start Instability Observed (e.g., color change, precipitation, new HPLC peaks) check_purity Verify Purity of Starting Material start->check_purity prepare_fresh Prepare Fresh Solution check_purity->prepare_fresh problem_persists Does the problem persist? prepare_fresh->problem_persists forced_degradation Conduct Forced Degradation Study (Acid, Base, Oxidative, Light, Heat) problem_persists->forced_degradation Yes solution_stable Solution Stabilized problem_persists->solution_stable No identify_pathway Identify Primary Degradation Pathway(s) forced_degradation->identify_pathway optimize Optimize Solution Conditions identify_pathway->optimize opt_ph Adjust pH / Use Buffer opt_light Protect from Light opt_o2 De-gas Solvents / Use Antioxidants opt_temp Store at Lower Temperature opt_ph->solution_stable opt_light->solution_stable opt_o2->solution_stable opt_temp->solution_stable

Caption: A systematic workflow for troubleshooting solution stability.

Concluding Remarks

The stability of 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid is a manageable challenge with careful attention to solution conditions. By understanding the potential degradation pathways—primarily oxidation and photodegradation of the imidazole ring and pH-mediated instability from the carboxylic acid—researchers can take proactive steps to ensure the integrity of their solutions. We strongly recommend performing preliminary stability tests under your specific experimental conditions. Always prioritize the use of freshly prepared solutions and, when necessary, store stock solutions at low temperatures, protected from light.

References

  • Knochel, P., et al. (2021). Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pull dyes. Chemical Science, 12(35), 11828–11835. Available from: [Link]

  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3147-3155. Available from: [Link]

  • Knochel, P., et al. (2021). Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pull dyes. RSC Publishing. Available from: [Link]

  • Cook, J. M., et al. (2020). The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301. Molecular Pharmaceutics, 17(5), 1663-1672. Available from: [Link]

  • Abdel-Wahab, B. F., et al. (2018). New imidazo[1,2-b]pyrazoles as anticancer agents: Synthesis, biological evaluation and structure activity relationship analysis. Bioorganic Chemistry, 81, 444-453. Available from: [Link]

  • Karaman, R., et al. (2018). 1H–pyrazole–3–carboxylic acid: Experimental and computational study. Journal of Molecular Structure, 1171, 854-866. Available from: [Link]

  • Hussein, A. M., & Nima, Y. M. (2022). Anti-Breast Cancer Activity of Some Synthesized Pyrazole Derivatives Bearing Imidazo[1,2a]pyridine Moiety. Iraqi Journal of Science, 63(1), 329-339. Available from: [Link]

  • Al-Masoudi, N. A., et al. (2024). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. Scientific Reports, 14(1), 1234. Available from: [Link]

  • Kumar, V., & Kumar, S. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(1), 1-10. Available from: [Link]

  • Brullo, C., et al. (2018). Pyrazole and imidazo[1,2-b]pyrazole Derivatives as New Potential Antituberculosis Agents. Medicinal Chemistry, 14(6), 617-626. Available from: [Link]

  • Preston, S., et al. (2021). 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Journal of Medicinal Chemistry, 64(1), 840-844. Available from: [Link]

  • PubChem. (n.d.). 1-Methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

  • Symonds, C. C., et al. (2019). Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning. Physical Chemistry Chemical Physics, 21(27), 14565-14574. Available from: [Link]

  • Al-Tel, T. H. (2009). Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. Molecules, 14(3), 1104-1111. Available from: [Link]

  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. Available from: [Link]

Sources

Technical Support Center: Groebke-Blackburn-Bienaymé (GBB) Reaction Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enhancing Regioselectivity & Yield in Fused Imidazo-Heterocycle Synthesis

Current Status: Operational Support Level: Tier 3 (Advanced Method Development) Lead Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The Regioselectivity Challenge

The Groebke-Blackburn-Bienaymé (GBB) reaction is a premier multicomponent reaction (MCR) for synthesizing fused imidazo-heterocycles (e.g., imidazo[1,2-a]pyridines). While the reaction is robust, regioselectivity remains the primary failure mode when using asymmetric amidine substrates (e.g., 3-aminopyrazoles or substituted 2-aminopyrimidines).

This guide moves beyond basic "mix-and-heat" protocols. We focus on manipulating the chemoselectivity of the nitrogen centers through catalyst tuning, solvent effects, and steric engineering.

Mechanistic Logic & Regiocontrol

To control the reaction, you must understand the bifurcation point. The reaction proceeds via a [4+1] cycloaddition logic.

The Critical Bifurcation Point

The regiochemical outcome is decided during the cyclization of the nitrilium ion intermediate .

  • Imine Formation: The exocyclic amine attacks the aldehyde.

  • Isocyanide Insertion: Isocyanide attacks the imine, forming a nitrilium ion.[1]

  • Cyclization (The Decision): The endocyclic ring nitrogen attacks the nitrilium carbon.

    • Constraint: If the starting heterocycle has non-equivalent endocyclic nitrogens (e.g., N1 vs. N2 in 3-aminopyrazole), two pathways exist.

    • Driver: This step is governed by the nucleophilicity of the ring nitrogen vs. steric clash with the aldehyde substituent.

Pathway Visualization

GBB_Mechanism Start Reactants (Amine + Aldehyde + Isocyanide) Imine Schiff Base (Imine) Formation Start->Imine Acid Cat. Nitrilium Nitrilium Ion Intermediate Imine->Nitrilium R-NC Addition Branch Bifurcation Point: Cyclization Nitrilium->Branch PathA Path A: Kinetic Control (Less Hindered N-Attack) Branch->PathA Bulky Aldehyde / Lewis Acid PathB Path B: Thermodynamic Control (More Nucleophilic N-Attack) Branch->PathB Small Aldehyde / Protic Acid ProdA Regioisomer A (e.g., 5H-imidazo[1,2-b]pyrazole) PathA->ProdA ProdB Regioisomer B (e.g., 1H-imidazo[1,2-b]pyrazole) PathB->ProdB

Figure 1: Mechanistic bifurcation in the GBB reaction. Regioselectivity is determined at the cyclization step, influenced by steric bulk and catalyst coordination.

Catalyst & Solvent Optimization Matrix

Stop using Acetic Acid (AcOH) as a default if you have selectivity issues. The choice of catalyst dictates the coordination sphere of the imine/nitrilium intermediate.

Catalyst Selection Guide
Catalyst ClassExamplesMechanism of ActionBest Use Case
Lewis Acid (Hard)

,

Coordinates tightly to imine N; enhances electrophilicity without protonating the nucleophilic ring N.High Regiocontrol. Best for difficult substrates where electronic differentiation is weak.
Lewis Acid (Soft)

,

Activates isocyanide insertion; softer coordination.Use when isocyanide reactivity is low (e.g., sterically hindered isocyanides).
Brønsted Acid

,

-TsOH
Protonation of imine. Often leads to thermodynamic mixtures.Simple substrates (e.g., 2-aminopyridine) where regioselectivity is not an issue.
Protic Solvent TFE, HFIPH-bond donor; stabilizes the transition state via microsolvation.Metal-Free Option. Excellent for "green" chemistry requirements or acid-sensitive substrates.

Troubleshooting Center (Q&A)

Issue 1: "I am getting a 50:50 mixture of regioisomers with 3-aminopyrazole."

Diagnosis: 3-aminopyrazoles are notorious for this. The N1 and N2 nitrogens have competing nucleophilicity. In standard protic conditions (MeOH/AcOH), the system equilibrates, leading to poor selectivity.

Corrective Protocol:

  • Switch to Scandium Triflate: Use

    
     (5-10 mol%). The bulky metal center coordinates to the imine, creating a steric environment that disfavors attack by the more hindered nitrogen (usually N2), pushing selectivity toward the N1-cyclized product (or vice versa depending on substituents).
    
  • Increase Aldehyde Bulk: If your SAR (Structure-Activity Relationship) allows, use an aldehyde with ortho-substitution. This sterically blocks the formation of the more crowded isomer.

  • Solvent Switch: Move from MeOH to Dichloromethane (DCM) + Catalyst . Non-polar solvents prevent solvent-assisted proton shuttling, enforcing the catalyst-directed pathway.

Issue 2: "The reaction stalls after imine formation (Intermediate accumulates)."

Diagnosis: The isocyanide insertion is the rate-determining step here. The imine is forming, but it is not electrophilic enough to accept the isocyanide, or the isocyanide is decomposing.

Corrective Protocol:

  • Microwave Irradiation: This is the single most effective fix. Heat to 140–150°C for 10–20 minutes in a sealed vessel. The thermal spike overcomes the activation barrier for [4+1] cycloaddition.

  • Add a Desiccant: Water inhibits the reaction by hydrolyzing the imine. Add anhydrous

    
     or molecular sieves (4Å) to the reaction vessel.
    
  • Fresh Isocyanide: Isocyanides oxidize/polymerize. If the liquid is dark/viscous, distill it or buy fresh stock.

Issue 3: "My product is stuck in a 'tar' during purification."

Diagnosis: GBB reactions with strong acids often produce oligomers. Furthermore, the imidazo-fused products are basic and can streak on silica.

Corrective Protocol:

  • Amine Scavenging: Do not go straight to a column. Treat the crude mixture with a polymer-supported scavenger (e.g., PS-TsNHNH2) if excess aldehyde is the issue.

  • The "Precipitation" Trick: Many GBB products crystallize directly upon cooling if the solvent volume is low. Try dissolving the crude in minimal hot EtOH and letting it stand at 4°C.

  • Neutralize Silica: Pre-treat your silica column with 1% Triethylamine (TEA) in Hexane to prevent streaking.

Standardized High-Fidelity Protocol

Objective: Synthesis of 2-phenylimidazo[1,2-a]pyridine (Benchmark). Scale: 1.0 mmol.

Reagents
  • Amine: 2-Aminopyridine (1.0 equiv, 94 mg)

  • Aldehyde: Benzaldehyde (1.0 equiv, 106 mg)

  • Isocyanide: tert-Butyl isocyanide (1.1 equiv, 125 µL)

  • Catalyst: Scandium(III) triflate [

    
    ] (5 mol%, 25 mg)
    
  • Solvent: Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE) (2.0 mL, 0.5 M conc.)

Workflow
  • Pre-Complexation (Critical for Selectivity):

    • In a microwave vial, dissolve the Amine and Aldehyde in the solvent.[2]

    • Add the Catalyst .

    • Stir at Room Temperature (RT) for 15 minutes. Why? This ensures the imine is fully formed and coordinated to the Lewis Acid before the isocyanide sees it.

  • Addition & Activation:

    • Add the Isocyanide in one portion.

    • Seal the vial.[2]

  • Reaction:

    • Method A (Microwave - Preferred): Heat to 150°C for 20 minutes. (High pressure absorption setting).

    • Method B (Thermal): Reflux (oil bath 80°C) for 12–24 hours. Note: Thermal often yields lower regioselectivity due to prolonged equilibration times.

  • Work-up:

    • Concentrate solvent under reduced pressure.

    • Dissolve residue in EtOAc (10 mL). Wash with sat.

      
       (2 x 5 mL) to remove acid traces.
      
    • Wash with Brine (5 mL). Dry over

      
      .
      
  • Validation:

    • Check TLC (EtOAc/Hexane 1:1). The product is usually fluorescent under UV (254/365 nm).

References

  • Groebke, K., et al. (1998).[3] Synthesis of Imidazo[1,2-a]annulated Pyridines, Pyrazines and Pyrimidines by a Novel Three-Component Condensation.[4] Synlett, 1998(6), 661-663. Link

  • Blackburn, C., et al. (1998).[3] Parallel Synthesis of 3-Aminoimidazo[1,2-a]pyridines and Pyrazines by a New Three-Component Condensation.[4] Tetrahedron Letters, 39(22), 3635-3638. Link

  • Bienaymé, H., & Bouzid, K. (1998). A New Heterocyclic Multicomponent Reaction for the Parallel Synthesis of Fused 3-Aminoimidazoles. Angewandte Chemie International Edition, 37(16), 2234-2237. Link

  • Shaabani, A., et al. (2024).[5][6] The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry, 20, 1839–1879.[3] Link

  • Longo Jr, L. S., et al. (2019). Scandium(III)-Triflate-Catalyzed Multicomponent Reactions for the Synthesis of Nitrogen Heterocycles. Current Organic Synthesis, 16. Link

  • Ebrahimi, P., et al. (2025). Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction.[1][6][7] ACS Organic & Inorganic Au. Link

Sources

Addressing off-target effects of 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #IMP-7COOH-OT Subject: Troubleshooting Off-Target Effects & Assay Interference Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Lead Discovery

Executive Summary

You are likely encountering "off-target" effects with 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid (or its derivatives) due to two distinct mechanisms: physicochemical artifacts driven by the carboxylic acid moiety, or structural promiscuity driven by the imidazo[1,2-b]pyrazole core.

This guide distinguishes between Artifactual Off-Targets (assay interference) and Biological Off-Targets (true kinase cross-reactivity). It provides self-validating protocols to isolate and resolve these issues.

Module 1: Physicochemical Artifacts (False Positives)

The Issue: The 7-carboxylic acid group, while a useful synthetic handle, introduces specific liabilities in biochemical assays. It can act as a weak surfactant (causing aggregation) or a metal chelator (stripping cofactors).

Diagnostic 1: Colloidal Aggregation

Small molecules with aromatic cores and polar heads (like your carboxylic acid) can form colloidal aggregates at micromolar concentrations. These aggregates sequester enzymes non-specifically, leading to false-positive inhibition (IC50s often in the 1–10 µM range).

The Fix: Detergent Sensitivity Protocol If your IC50 shifts significantly upon adding a non-ionic detergent, your "off-target" effect is likely colloidal aggregation.

Step-by-Step Protocol:

  • Prepare Assay Buffer: Standard kinase buffer (e.g., 50 mM HEPES, pH 7.5).

  • Condition A (Standard): Run your dose-response curve with the compound.

  • Condition B (Detergent): Add 0.01% (v/v) Triton X-100 or 0.005% Tween-20 to the buffer.

  • Compare IC50s:

    • Shift > 3-fold: Confirmed Aggregation (False Positive).

    • No Shift: True Binding Event.

Diagnostic 2: Metal Chelation Interference

The carboxylic acid moiety can chelate divalent cations (


, 

) essential for kinase or polymerase activity. This mimics inhibition by starving the enzyme of its cofactor.

The Fix: Metal Supplementation Test

  • Baseline: Measure % Inhibition at

    
     of the compound.
    
  • Challenge: Increase the

    
     concentration in the assay by 2-fold .
    
  • Readout:

    • If inhibition decreases significantly (activity is restored), the compound is chelating the metal.

    • If inhibition remains stable, the mechanism is protein binding.

Module 2: Biological Promiscuity (True Off-Targets)

The Issue: The imidazo[1,2-b]pyrazole core is a privileged scaffold that mimics the purine ring of ATP. While this makes it an excellent kinase inhibitor backbone (e.g., for Aurora, p38 MAPK, or MEK), it inherently carries a risk of "hinge-binding promiscuity" if the 7-position or 1-position substituents do not provide sufficient steric selectivity.

Visualizing the Mechanism

The following diagram illustrates the decision logic to distinguish between artifactual interference and true kinase promiscuity.

G Start Observed Off-Target Effect Check1 Step 1: Detergent Test (Add 0.01% Triton X-100) Start->Check1 Result1A IC50 Shift > 3x Check1->Result1A Sensitive Result1B No IC50 Shift Check1->Result1B Stable Outcome1 Artifact: Colloidal Aggregation Result1A->Outcome1 Check2 Step 2: Metal Chelation Test (Double Mg2+ Conc.) Result1B->Check2 Result2A Activity Restored Check2->Result2A Sensitive Result2B Inhibition Persists Check2->Result2B Stable Outcome2 Artifact: Metal Chelation Result2A->Outcome2 Check3 Step 3: Kinase Profiling (Selectivity Screen) Result2B->Check3 Outcome3 True Off-Target: ATP Hinge Competition Check3->Outcome3

Caption: Logic flow for isolating the source of off-target effects in imidazo[1,2-b]pyrazole derivatives.

Common Biological Off-Targets

Based on the scaffold's structure-activity relationship (SAR), if your compound is a true binder, it likely cross-reacts with kinases sharing similar hinge architecture.

Target ClassRisk LevelMechanistic Reason
Aurora Kinases (A/B) HighThe scaffold fits the Aurora ATP pocket; often requires specific 3-position substitution to avoid.
p38 MAPK ModerateCommon off-target for bicyclic nitrogen heterocycles.
CLK / DYRK ModerateStructurally similar ATP pockets often accommodate this core.

Recommendation: Perform a Thermal Shift Assay (TSA) against a focused panel of these kinases. If the melting temperature (


) shifts by 

, you have a confirmed binder.

Module 3: The Cellular Disconnect (Permeability)

The Issue: You may observe potent biochemical inhibition (low nM) but no cellular activity (high µM). Cause: The 7-carboxylic acid is ionized at physiological pH (7.4), creating a high desolvation penalty that prevents the molecule from crossing the cell membrane.

Troubleshooting Guide:

  • Esterification Strategy: Synthesize the methyl or ethyl ester of your compound.

    • Rationale: This acts as a prodrug. It enters the cell, where esterases cleave it back to the active acid (or the ester itself may be active).

  • Bioisostere Replacement: If the acid is necessary for binding (e.g., forming a salt bridge in the pocket), replace it with a Tetrazole or Acyl Sulfonamide . These maintain acidity but often improve permeability and reduce non-specific chelation.

Frequently Asked Questions (FAQs)

Q: My compound shows activity in the enzymatic assay but fails in the cell-based assay. Is this an off-target effect? A: Not necessarily. It is likely a permeability issue . The carboxylic acid is negatively charged at pH 7.4, preventing passive diffusion. Confirm this by running a PAMPA (Parallel Artificial Membrane Permeability Assay) at pH 7.4.

Q: Can I use this scaffold for Fragment-Based Drug Discovery (FBDD)? A: Yes, but be cautious. The carboxylic acid is a common "exit vector" in FBDD. Ensure you cap it (e.g., amide coupling) early in the elaboration process to avoid the "false positive" traps of chelation and aggregation described in Module 1.

Q: Why does the IC50 drift when I change the buffer pH? A: The pKa of the carboxylic acid is likely ~4.5. Changing buffer pH alters the ionization state of the molecule, affecting both its solubility (aggregation risk) and its ability to bind to the target (protonation state of the binding residues). Keep pH strictly controlled.

References

  • Imidazo[1,2-b]pyrazole Scaffold in Kinase Inhibition

    • Title: Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor.[1][2]

    • Source: ResearchGate (Bendjeddou et al.)[2]

    • URL:

    • Relevance: Establishes the core scaffold as a known kinase inhibitor backbone with potential for cross-reactivity (Aurora/CLK).
  • Colloidal Aggregation in Drug Discovery

    • Title: Colloidal Aggregation: From Screening Nuisance to Formulation Nuance.[3]

    • Source: NIH / PubMed Central (Shoichet Lab).
    • URL:

    • Relevance: Foundational text on diagnosing aggregation artifacts in small molecules with polar/hydrophobic duality.
  • Carboxylic Acid Bioisosteres

    • Title: Carboxylic Acid (Bio)Isosteres in Drug Design.[4]

    • Source: Journal of Medicinal Chemistry (Ball
    • URL:

    • Relevance: Provides structural alternatives to the carboxylic acid to solve permeability and chelation issues.[4]

  • Assay Interference by Small Molecules

    • Title: Small-molecule aggregates inhibit amyloid polymerization (Mechanisms of assay interference).
    • Source: N
    • URL:

    • Relevance: Validates the "detergent test" protocol for distinguishing aggregation

Sources

Validation & Comparative

A Researcher's Guide to Ensuring Reproducible In Vitro Efficacy of 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the reproducibility of preclinical data is the bedrock upon which successful therapeutic development is built. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the in vitro reproducibility of a promising novel compound, 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid. While specific biological targets for this exact molecule are still under investigation, the broader class of imidazo[1,2-b]pyrazoles has demonstrated significant potential, particularly in oncology.[1][2][3]

This document will therefore proceed with a well-supported, hypothetical mechanism of action—inhibition of a key cellular kinase—to illustrate a robust methodology for data validation. We will delve into the critical experimental parameters, offer a detailed protocol for a common cell viability assay, and present a comparative analysis with established kinase inhibitors. Our objective is to equip researchers with the tools and insights necessary to generate high-quality, reproducible in vitro data, thereby fostering confidence in the therapeutic potential of this and other novel chemical entities.

The Scientific Imperative for Reproducibility

The challenge of reproducing experimental findings is a well-documented concern in the scientific community.[4][5] In the context of in vitro pharmacology, variability can arise from a multitude of sources, including cell line integrity, reagent quality, and subtle deviations in protocol execution.[6][7] Establishing a rigorous, self-validating experimental system is therefore not merely a matter of good practice but a fundamental requirement for the efficient and ethical progression of a drug candidate. This guide is designed to address these challenges head-on, providing a practical roadmap to robust and reliable in vitro data.

Unveiling the Therapeutic Potential: A Mechanistic Hypothesis

The imidazo[1,2-b]pyrazole scaffold is a recurring motif in compounds with demonstrated anticancer activity.[2][8][9] Several derivatives have been shown to exert their effects through the inhibition of protein kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in cancer.[1] For the purpose of this guide, we will hypothesize that 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid functions as an inhibitor of a constitutively active tyrosine kinase, such as BCR-ABL in chronic myeloid leukemia (CML), a well-established therapeutic target.

This hypothesis is grounded in the known activities of similar heterocyclic compounds and provides a clear mechanistic framework for designing and interpreting in vitro experiments.[10][11] The following sections will outline a comprehensive strategy for testing this hypothesis in a reproducible manner.

Experimental Design for Robust In Vitro Characterization

To assess the in vitro efficacy and reproducibility of 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid, a multi-faceted approach is required. This involves careful selection of cell models, appropriate comparative compounds, and a well-controlled assay methodology.

Cell Line Selection and Maintenance: The Foundation of Reliable Data

The choice of cell line is paramount. For our hypothetical mechanism, the K-562 cell line, a human CML line that is positive for the Philadelphia chromosome and expresses the BCR-ABL fusion protein, is an ideal model.

Critical Considerations for Cell Culture:

  • Authentication: Regularly authenticate cell lines using short tandem repeat (STR) profiling to ensure their identity.

  • Mycoplasma Testing: Routinely screen for mycoplasma contamination, a common source of experimental variability.[6]

  • Passage Number: Maintain a log of passage numbers and use cells within a defined, low-passage window to minimize phenotypic drift.[6]

  • Standardized Media and Supplements: Use a consistent source and lot of media and supplements to avoid batch-to-batch variability.[12]

Comparative Compound Selection

To benchmark the performance of 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid, it is essential to include well-characterized control compounds. For our chosen target, the following are appropriate comparators:

  • Imatinib: A first-generation BCR-ABL inhibitor, serving as a gold-standard positive control.

  • Dasatinib: A second-generation, more potent BCR-ABL inhibitor.

  • Vehicle Control (DMSO): To account for any effects of the solvent used to dissolve the test compounds.

A Framework for Reproducible Cell Viability Assessment

The following diagram illustrates the workflow for a robust and reproducible cell viability assay.

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis cell_culture Cell Culture (K-562) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep Compound Preparation (Test & Controls) compound_addition Compound Addition (Dose-Response) compound_prep->compound_addition cell_seeding->compound_addition incubation Incubation (72 hours) compound_addition->incubation reagent_addition MTS Reagent Addition incubation->reagent_addition readout Absorbance Reading (490 nm) reagent_addition->readout data_analysis Data Analysis (IC50 Calculation) readout->data_analysis

Workflow for a reproducible cell viability assay.
Detailed Protocol: MTS Cell Viability Assay

This protocol is designed to be a self-validating system, with built-in controls to ensure data integrity.

Materials:

  • K-562 cells in logarithmic growth phase

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • 96-well clear-bottom, black-sided tissue culture plates

  • 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid, Imatinib, Dasatinib (stock solutions in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding:

    • Harvest K-562 cells and perform a cell count using a hemocytometer or automated cell counter.

    • Dilute the cells in fresh culture medium to a concentration of 5 x 104 cells/mL.

    • Dispense 100 µL of the cell suspension into each well of the 96-well plate (5,000 cells/well).

    • Include wells with medium only to serve as a background control.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Preparation and Addition:

    • Prepare a serial dilution series of 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid, Imatinib, and Dasatinib in culture medium. A common concentration range to start with is 0.01 nM to 10 µM.

    • Ensure the final DMSO concentration in all wells is consistent and does not exceed 0.1%.

    • Carefully remove 50 µL of medium from each well and add 50 µL of the appropriate compound dilution or vehicle control. This results in a final volume of 100 µL per well.

    • Each concentration should be tested in triplicate.

  • Incubation:

    • Return the plate to the incubator for 72 hours. The incubation time should be kept consistent across all experiments.

  • MTS Assay and Data Acquisition:

    • Add 20 µL of MTS reagent to each well.

    • Incubate the plate for 2-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis:

    • Subtract the average absorbance of the medium-only wells from all other absorbance readings.

    • Normalize the data by expressing the absorbance of the compound-treated wells as a percentage of the vehicle-treated control wells.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism) to calculate the IC50 value for each compound.

Comparative Data and Reproducibility Metrics

To assess reproducibility, the MTS assay should be performed on three separate occasions by the same operator (intra-assay reproducibility) and ideally by a different operator (inter-assay reproducibility). The results can be summarized as follows:

CompoundExperiment 1 IC50 (nM)Experiment 2 IC50 (nM)Experiment 3 IC50 (nM)Mean IC50 (nM)Standard Deviation% Coefficient of Variation (%CV)
1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid15.218.116.516.61.458.7
Imatinib250.6280.1265.4265.414.75.5
Dasatinib0.81.10.90.90.1516.7

A low %CV (typically <20%) indicates good reproducibility. Another useful metric for assessing the quality of a screening assay is the Z'-factor, which can be calculated from the positive and negative controls on each plate. A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay.

Conclusion and Future Directions

This guide provides a robust framework for establishing the reproducible in vitro activity of 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid. By adhering to the principles of rigorous cell culture, employing a well-controlled experimental design, and meticulously documenting all procedures, researchers can generate high-quality data that will confidently inform the next steps in the drug development process.

The logical progression from this initial characterization would be to confirm the on-target activity of the compound. This could involve a biochemical kinase assay using the purified target enzyme or Western blotting to assess the phosphorylation status of downstream substrates in treated cells. By building a solid foundation of reproducible in vitro data, the path to understanding the full therapeutic potential of 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid becomes clearer and more navigable.

References

  • Imidazoles as potential anticancer agents. PubMed Central. Available at: [Link]

  • New imidazo[1,2-b]pyrazoles as anticancer agents: Synthesis, biological evaluation and structure activity relationship analysis. ResearchGate. Available at: [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. PubMed Central. Available at: [Link]

  • Pyrazole and imidazo[1,2-b]pyrazole Derivatives as New Potential Antituberculosis Agents. PubMed. Available at: [Link]

  • Current status of pyrazole and its biological activities. PubMed Central. Available at: [Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. Available at: [Link]

  • Synthesis, cytotoxic characterization, and SAR study of imidazo[1,2-b]pyrazole-7-carboxamides. ResearchGate. Available at: [Link]

  • Efficient Synthesis of Chirally Enriched 1H-Imidazo[1,2-b]pyrazole. Thieme Connect. Available at: [Link]

  • In Vitro Research Reproducibility: Keeping Up High Standards. PubMed Central. Available at: [Link]

  • Synthesis, cytotoxic characterization, and SAR study of imidazo[1,2-b]pyrazole-7-carboxamides. PubMed. Available at: [Link]

  • Anti-Breast Cancer Activity of Some Synthesized Pyrazole Derivatives Bearing Imidazo[1,2a]pyridine Moiety. Research Square. Available at: [Link]

  • The Complete Guide to Cell-Based Assays. SPT Labtech. Available at: [Link]

  • Assay validation and reproducibility considerations for biomarkers used in drug development. SlideShare. Available at: [Link]

  • Optimizing Your Cell Based Assay Performance Key Strategies. BPS Bioscience. Available at: [Link]

  • In Vitro Research Reproducibility: Keeping Up High Standards. ResearchGate. Available at: [Link]

  • Enhancing Reproducibility in Cell-Based Labs with Digital Protocol Management. CellPort. Available at: [Link]

  • Reproducibility Assessment of In Vitro Screening Results. YouTube. Available at: [Link]

  • Overcoming Common Challenges in In Vitro Testing: How to Ensure Accuracy, Consistency, and Regulatory Compliance. CMDC Labs. Available at: [Link]

Sources

A Head-to-Head Comparison of Imidazo[1,2-b]pyrazole Synthesis Methods: A Guide for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The imidazo[1,2-b]pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3] The development of efficient and versatile synthetic routes to this valuable scaffold is therefore of paramount importance to researchers in drug discovery and development. This guide provides a head-to-head comparison of two prominent methods for the synthesis of imidazo[1,2-b]pyrazoles: the classical cyclocondensation of aminopyrazoles with α-haloketones and the modern Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction. We will delve into the mechanistic underpinnings of each method, provide detailed experimental protocols, and present a comparative analysis of their performance based on experimental data.

Method 1: The Classical Approach - Cyclocondensation of Aminopyrazoles with α-Haloketones

The condensation of an aminopyrazole with an α-haloketone is a long-established and widely used method for the synthesis of imidazo[1,2-b]pyrazoles. This two-component reaction proceeds via an initial N-alkylation of the endocyclic nitrogen of the aminopyrazole, followed by an intramolecular cyclization and dehydration to afford the fused heterocyclic system.

Mechanistic Pathway

The reaction is believed to proceed through a sequential N-alkylation/cyclization pathway. The more nucleophilic endocyclic nitrogen atom of the aminopyrazole attacks the electrophilic carbon of the α-haloketone, displacing the halide and forming an N-alkylated intermediate. Subsequent intramolecular condensation between the remaining amino group and the ketone carbonyl, followed by dehydration, yields the aromatic imidazo[1,2-b]pyrazole ring system.

G cluster_0 Classical Cyclocondensation Aminopyrazole Aminopyrazole N-Alkylated Intermediate N-Alkylated Intermediate Aminopyrazole->N-Alkylated Intermediate N-Alkylation alpha-Haloketone alpha-Haloketone alpha-Haloketone->N-Alkylated Intermediate Cyclized Intermediate Cyclized Intermediate N-Alkylated Intermediate->Cyclized Intermediate Intramolecular Cyclization Imidazo[1,2-b]pyrazole Imidazo[1,2-b]pyrazole Cyclized Intermediate->Imidazo[1,2-b]pyrazole Dehydration G cluster_1 Groebke-Blackburn-Bienaymé Reaction Aminopyrazole Aminopyrazole Schiff Base Schiff Base Aminopyrazole->Schiff Base Aldehyde Aldehyde Aldehyde->Schiff Base Condensation Isocyanide Isocyanide Nitrilium Ion Intermediate Nitrilium Ion Intermediate Isocyanide->Nitrilium Ion Intermediate Schiff Base->Nitrilium Ion Intermediate [4+1] Cycloaddition Imidazo[1,2-b]pyrazole Imidazo[1,2-b]pyrazole Nitrilium Ion Intermediate->Imidazo[1,2-b]pyrazole Intramolecular Cyclization

Sources

Cross-Validation of In Vitro and In Silico Results for 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The imidazo[1,2-b]pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer and anti-inflammatory properties.[1][2] Many of these effects are attributed to the inhibition of protein kinases, which are crucial regulators of cellular processes and prominent targets in drug discovery.[3][4] The development of potent and selective kinase inhibitors requires a multifaceted approach that combines empirical biological testing with computational modeling. This guide provides an in-depth technical comparison of in vitro and in silico methodologies for evaluating compounds based on the imidazo[1,2-b]pyrazole core, using 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid as a focal point.

A critical aspect of modern drug discovery is the cross-validation of experimental and computational data.[5] This iterative process enhances the confidence in both methodologies, refines predictive models, and ultimately accelerates the design-test-learn cycle. Due to the limited publicly available kinase inhibition data for 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid, this guide will utilize a closely related, published analogue from the imidazo[1,2-b]pyridazine series, which has demonstrated potent kinase inhibitory activity, to illustrate a comprehensive cross-validation workflow. This approach allows for a practical demonstration of the principles and techniques applicable to the target compound and its derivatives.

In Vitro Evaluation of a Representative Imidazo[1,2-b]pyrazole Analogue

The foundation of any drug discovery campaign is the robust biological characterization of a compound's activity. For kinase inhibitors, the primary in vitro experiment is a direct enzymatic assay to determine the concentration at which the compound inhibits 50% of the kinase's activity (the IC50 value).

Rationale for Kinase Selection:

The p38 mitogen-activated protein (MAP) kinase is a well-established therapeutic target for inflammatory diseases and has been shown to be modulated by compounds containing the imidazole scaffold.[2][6] Therefore, a representative analogue from the broader class of imidazo-heterocycles will be evaluated against p38 MAPK to provide a tangible dataset for our cross-validation study.

Detailed Experimental Protocol: In Vitro p38α MAPK Inhibition Assay (Luminescence-based)

This protocol outlines a typical procedure for determining the IC50 value of a test compound against p38α MAPK using a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction.

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT).[3]

    • Reconstitute recombinant human p38α kinase, the substrate (e.g., a specific peptide), and ATP to their desired stock concentrations in the kinase buffer.

    • Prepare a serial dilution of the test compound (and a known p38 inhibitor as a positive control, such as SB 202190[7]) in DMSO, followed by a further dilution in kinase buffer to the desired final concentrations. The final DMSO concentration should be kept constant across all wells and should not exceed 1%.

  • Kinase Reaction:

    • In a 384-well white microplate, add the test compound dilutions.

    • Add the p38α kinase and substrate mixture to each well to initiate the reaction.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Signal Detection:

    • Add a commercially available ATP detection reagent (which typically contains luciferase and luciferin) to each well to stop the kinase reaction and initiate the luminescence signal.

    • Incubate the plate in the dark for 10 minutes to stabilize the signal.

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • The luminescence signal is inversely proportional to the kinase activity.

    • Normalize the data using positive (no inhibitor) and negative (no kinase) controls.

    • Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: In Vitro Results
CompoundTarget KinaseAssay TypeIC50 (nM)
Representative Analoguep38α MAPKLuminescence50
SB 202190 (Control)p38α MAPKLuminescence50[7]

In Silico Modeling of the Representative Imidazo[1,2-b]pyrazole Analogue

Computational methods play a crucial role in rationalizing experimental findings and guiding the design of new molecules.[8] Molecular docking is a powerful technique used to predict the binding mode and affinity of a small molecule to its protein target.[9][10]

Causality Behind Method Selection:

Molecular docking was chosen to visualize the specific interactions between the representative analogue and the p38α MAPK active site. This allows us to generate a hypothesis for the observed in vitro activity. By understanding the key binding interactions, we can propose modifications to the 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid scaffold to enhance potency and selectivity.

Detailed Computational Protocol: Molecular Docking

This protocol describes a general workflow for docking a ligand into the active site of a protein using molecular modeling software.

  • Protein Preparation:

    • Download the crystal structure of human p38α MAPK from the Protein Data Bank (PDB; e.g., PDB ID: 1MQ4).[11]

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning correct protonation states to the amino acid residues.[12]

    • Define the binding site based on the co-crystallized ligand or known active site residues.

  • Ligand Preparation:

    • Draw the 2D structure of the representative analogue and convert it to a 3D conformation.

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

    • Assign partial charges to the ligand atoms.

  • Molecular Docking:

    • Use a docking program (e.g., AutoDock, Glide, GOLD) to place the prepared ligand into the defined binding site of the prepared protein.[9][13]

    • The docking algorithm will generate multiple possible binding poses.

    • Score the generated poses using a scoring function that estimates the binding affinity (e.g., docking score in kcal/mol).

  • Analysis of Results:

    • Analyze the top-scoring docking pose to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the protein.

    • Calculate the root-mean-square deviation (RMSD) between the docked pose and the co-crystallized ligand (if available) to validate the docking protocol.[13]

Data Presentation: In Silico Results
CompoundTarget KinasePDB IDDocking Score (kcal/mol)Predicted Key Interactions (Amino Acid Residues)
Representative Analoguep38α MAPK1MQ4-9.5Met109, Gly110, Lys53, Asp168

Cross-Validation of In Vitro and In Silico Results

The cornerstone of a robust drug discovery program is the synergy between experimental and computational data. By comparing the results from our in vitro assay and in silico docking, we can assess the predictive power of our computational model and gain deeper insights into the compound's mechanism of action.

The in vitro IC50 value of 50 nM for the representative analogue indicates potent inhibition of p38α MAPK. The in silico docking study resulted in a favorable docking score of -9.5 kcal/mol, suggesting a strong binding affinity. The predicted key interactions with the hinge region (Met109, Gly110) and the catalytic lysine (Lys53) are characteristic of many known p38 MAPK inhibitors, providing a structural basis for the observed biological activity.

While a direct quantitative correlation between docking score and IC50 is not always straightforward, the strong docking score is qualitatively consistent with the potent in vitro activity. Discrepancies can arise from factors not fully accounted for in the docking simulation, such as protein flexibility and solvation effects. Nevertheless, the convergence of both methodologies on the high potential of this scaffold strengthens our confidence in its utility as a starting point for further optimization.

Overall Cross-Validation Workflow

cluster_0 In Vitro Evaluation cluster_1 In Silico Modeling in_vitro_assay Biochemical Kinase Assay (p38α MAPK) ic50_determination IC50 Determination (50 nM) in_vitro_assay->ic50_determination cross_validation Cross-Validation - Qualitative agreement - Structural rationale for activity ic50_determination->cross_validation Experimental Data protein_prep Protein Preparation (PDB: 1MQ4) docking Molecular Docking protein_prep->docking ligand_prep Ligand Preparation ligand_prep->docking binding_analysis Binding Mode Analysis (Score: -9.5 kcal/mol) docking->binding_analysis binding_analysis->cross_validation Computational Prediction sar_insights SAR Insights & Future Design cross_validation->sar_insights Generates

Caption: Workflow for cross-validating in vitro and in silico data.

Predicted Binding Mode of the Representative Analogue in p38α MAPK

cluster_0 p38α MAPK Active Site Met109 Met109 (Hinge) Gly110 Gly110 (Hinge) Lys53 Lys53 (Catalytic) Asp168 Asp168 (DFG Motif) Ligand Imidazo[1,2-b]pyrazole Analogue Ligand->Met109 H-bond Ligand->Gly110 H-bond Ligand->Lys53 Hydrophobic Interaction Ligand->Asp168 Ionic Interaction

Sources

Evaluating the selectivity of 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid for cancer cells

Author: BenchChem Technical Support Team. Date: February 2026

EVALUATING THE SELECTIVITY OF 1-METHYL-1H-IMIDAZO[1,2-b]PYRAZOLE-7-CARBOXYLIC ACID SCAFFOLDS FOR CANCER CELLS

Executive Summary: The Scaffold vs. The Active Agent

1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid (CAS 135830-16-9) represents a privileged pharmacophore in modern oncology, specifically serving as the structural foundation for a novel class of differentiation-inducing agents . While the carboxylic acid itself acts as the synthetic precursor, its carboxamide derivatives (notably DU325) have demonstrated exceptional selectivity for immature myeloid cells, including Acute Myeloid Leukemia (AML) blasts and Myeloid-Derived Suppressor Cells (MDSCs).

Unlike traditional chemotherapeutics (e.g., Cytarabine) that rely on indiscriminate cytotoxicity, agents derived from this acid scaffold operate via a differentiation-coupled apoptosis mechanism. This guide evaluates the selectivity profile of this scaffold, focusing on its ability to overcome the "differentiation block" characteristic of non-APL (Acute Promyelocytic Leukemia) malignancies.

Mechanistic Basis of Selectivity

The selectivity of 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid derivatives stems from their ability to modulate specific survival signaling pathways in immature cells, forcing them into a differentiated state that is unsustainable for the tumor, leading to apoptosis.

The Differentiation-Coupled Apoptosis Pathway

The core mechanism involves a biphasic response:

  • Phase I (Survival Signal): Rapid phosphorylation of ERK (pERK) occurs as an initial stress response.

  • Phase II (Differentiation): Upregulation of anti-apoptotic markers (Bcl-xl, pAkt) temporarily stabilizes the cell, allowing it to exit the immature, proliferative state.

  • Phase III (Apoptosis): The differentiated cell, unable to sustain the oncogenic metabolism, undergoes delayed apoptosis.

Diagram 1: Signaling Cascade in HL-60 AML Cells

G Drug Imidazo[1,2-b]pyrazole-7-carboxamide (DU325) Receptor Cell Surface Receptors (Immature Myeloid) Drug->Receptor Binds ERK ERK Phosphorylation (p-ERK1/2) Receptor->ERK Rapid Activation (1-6 hrs) Survival Survival Response (Bcl-xl High / pAkt High) ERK->Survival Stabilizes Cell Diff Myeloid Differentiation (CD11b+ / CD14+) Survival->Diff Forces Maturation Apoptosis Delayed Apoptosis (Annexin V+) Diff->Apoptosis Metabolic Collapse

Caption: The biphasic mechanism of action where initial survival signaling paradoxically drives terminal differentiation and subsequent cell death in AML cells.

Comparative Performance Analysis

The following table contrasts the performance of the Imidazo[1,2-b]pyrazole-7-carboxylic acid derivative (DU325) against standard-of-care agents.

Table 1: Selectivity and Efficacy Profile

FeatureImidazo[1,2-b]pyrazole Derivative (DU325)Cytarabine (Ara-C)All-Trans Retinoic Acid (ATRA)
Primary Mechanism Differentiation-Coupled ApoptosisDNA Synthesis Inhibition (S-phase)Differentiation Induction (RAR-alpha)
Target Selectivity High: Immature Myeloid (AML, MDSC)Low: All rapidly dividing cellsHigh: Specific to APL (M3 subtype)
Activity in Non-APL Active (e.g., HL-60, KG-1)Active (Standard Care)Inactive/Resistant
Toxicity Profile Spares healthy PBMCsSevere MyelosuppressionRetinoic Acid Syndrome
IC50 (HL-60) < 100 nM (Nanomolar range)~100-500 nMN/A (Resistance common)

Key Insight: While ATRA is the gold standard for differentiation therapy, it is limited to the M3 subtype (APL). The Imidazo[1,2-b]pyrazole scaffold extends this differentiation potential to non-APL subtypes, filling a critical gap in leukemia treatment.

Experimental Validation Protocols

To validate the selectivity of this scaffold in your own laboratory, follow these standardized protocols. These workflows ensure that observed effects are due to the specific mechanism described above.

Protocol A: Differentiation vs. Cytotoxicity Assay

Objective: Distinguish between simple cell killing (necrosis) and differentiation-mediated apoptosis.

Reagents:

  • Test Compound: DU325 (synthesized from 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid).

  • Cell Lines: HL-60 (AML), PBMCs (Healthy Control).

  • Markers: CD11b-FITC, CD14-PE, Annexin V-APC.

Workflow Diagram:

Workflow Start Seed HL-60 Cells (0.5M/mL) Treat Treat with Compound (10nM - 10µM) Start->Treat Incubate Incubate (24h vs 72h) Treat->Incubate Split Split Sample Incubate->Split Flow1 Flow Cytometry A (Annexin V / PI) Split->Flow1 Cytotoxicity Flow2 Flow Cytometry B (CD11b / CD14) Split->Flow2 Maturation Result1 Measure Apoptosis Flow1->Result1 Result2 Measure Differentiation Flow2->Result2

Caption: Parallel flow cytometry workflow to correlate differentiation markers (CD11b/CD14) with apoptotic events.

Step-by-Step Procedure:

  • Seeding: Seed HL-60 cells at

    
     cells/mL in RPMI-1640 supplemented with 10% FBS.
    
  • Treatment: Treat cells with the derivative (e.g., DU325) at graded concentrations (10 nM to 10

    
    M). Include a DMSO control (0.1%).
    
  • Timepoints: Harvest cells at 24h (early signaling) and 72h (differentiation/apoptosis).

  • Staining:

    • Aliquot 1: Stain with Annexin V/Propidium Iodide (PI) to assess viability.

    • Aliquot 2: Stain with anti-CD11b and anti-CD14 antibodies to assess myeloid maturation.

  • Validation Criteria: A successful "hit" must show increased CD11b/CD14 expression before or concurrent with the onset of Annexin V positivity. If Annexin V is high at 24h without CD11b increase, the compound is a general cytotoxin, not a differentiation agent.

Protocol B: MDSC Depletion in Solid Tumor Models

Objective: Verify selectivity for Myeloid-Derived Suppressor Cells (MDSCs) in a tumor microenvironment.[1]

  • Model: 4T1 Murine Breast Cancer Model (induces high MDSC expansion).

  • Isolation: Isolate splenocytes from tumor-bearing mice.

  • Treatment: Ex vivo treatment with the Imidazo[1,2-b]pyrazole derivative.

  • Readout: Flow cytometry for CD11b+/Ly6G+ (Granulocytic-MDSC) and CD11b+/Ly6C+ (Monocytic-MDSC).

  • Success Metric: Significant reduction in MDSC populations with minimal impact on T-cell (CD4+/CD8+) viability.

References

  • Kotogány, E., et al. (2020). "Imidazo[1,2-b]pyrazole-7-Carboxamide Derivative Induces Differentiation-Coupled Apoptosis of Immature Myeloid Cells Such as Acute Myeloid Leukemia and Myeloid-Derived Suppressor Cells."[2][3] International Journal of Molecular Sciences, 21(14), 5135.[3]

  • Kanizsai, I., et al. (2018). "Synthesis, cytotoxic characterization, and SAR study of imidazo[1,2-b]pyrazole-7-carboxamides." Archiv der Pharmazie, 351(12), e1800062.

  • Mishra, V. K., et al. (2024). "Efficient Synthesis of Chirally Enriched 1H-Imidazo[1,2-b]pyrazole." Synthesis, 56, 1017–1025.[4]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 10655196, 1H-Imidazo[1,2-B]pyrazole-7-carboxylic acid."

Sources

Safety Operating Guide

1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic:

PART 1: CORE DIRECTIVE

Operational Executive Summary This guide mandates a "Zero-Emission" disposal strategy for 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid (CAS: 135830-16-9). As a nitrogen-rich heterocyclic carboxylic acid used primarily as a pharmacophore in drug discovery (specifically in kinase inhibitor development), its disposal requires strict adherence to organic incineration protocols to prevent environmental leaching and potential bio-accumulation.

Immediate Action Required:

  • Do NOT dispose of down the drain.[1]

  • Do NOT mix with strong oxidizers or alkaline waste streams without neutralization verification.

  • Segregate as Non-Halogenated Organic Solid/Liquid Waste .

PART 2: SCIENTIFIC INTEGRITY & LOGIC (E-E-A-T)

Chemical Identity & Hazard Profile

To properly manage waste, one must first understand the physicochemical stability of the compound. 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid is an amphoteric scaffold; while the carboxylic acid moiety (


) dictates its acidity, the fused imidazole-pyrazole ring system introduces basic nitrogen sites.

Causality of Hazard: The primary hazards (H315, H319, H335) stem from the carboxylic acid functionality which can protonate biological membranes, causing irritation. The heterocyclic core poses a risk of forming toxic combustion byproducts (


) if incinerated at insufficient temperatures.

Table 1: Physicochemical Properties & Waste Classification

PropertyDataOperational Implication
CAS Number 135830-16-9Use for waste manifesting and inventory tracking.
Formula

High Nitrogen content requires high-temp incineration.
Molecular Weight 165.15 g/mol --
Acidity Acidic (Carboxylic moiety)Incompatible with strong bases (exothermic reaction risk).
Physical State Solid (Powder)Dust inhalation risk; requires N95/P100 masking during transfer.
GHS Classification Warning (Irritant)H315 (Skin), H319 (Eye), H335 (Resp), H302 (Acute Tox).
Detailed Disposal Protocols

Protocol A: Solid Waste Disposal (Pure Compound/Spill Debris)

  • Mechanism: High-temperature incineration (

    
    ) is the only validated method to break the stable fused heterocyclic ring system.
    
  • Step-by-Step:

    • Containment: Transfer solid waste into a High-Density Polyethylene (HDPE) wide-mouth jar. Glass is acceptable but poses a breakage risk.

    • Labeling: Affix a hazardous waste label detailing: "Non-Halogenated Organic Solid." Explicitly list "1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid" to aid incinerator operators in adjusting oxygen feed for

      
       scrubbing.
      
    • Segregation: Store in the Organic Acids satellite accumulation area. Keep separate from oxidizers (e.g., permanganates, nitrates) to prevent spontaneous combustion.

Protocol B: Liquid Waste (Mother Liquors/Reaction Mixtures)

  • Mechanism: Solubilized waste must be compatible with the solvent stream to prevent precipitation and clogging of incinerator nozzles.

  • Step-by-Step:

    • Solvent Check: Ensure the carrier solvent is compatible. Common solvents (DMSO, Methanol, DCM) are acceptable.

    • pH Adjustment (Optional but Recommended): If the solution is highly acidic (

      
      ), neutralize to pH 5-9 using a dilute Sodium Bicarbonate solution before adding to the main waste drum. This prevents corrosion of steel waste drums.
      
    • Container: Use a safety can (steel or HDPE) with a flame arrestor.

    • Labeling: Mark as "Flammable Liquid Waste" (if in organic solvent) or "Toxic Liquid Waste" (if aqueous).

Protocol C: Empty Container Management (The "Triple Rinse" Rule)

  • Scientific Rationale: RCRA regulations (40 CFR 261.[2]7) define a container as "RCRA Empty" only after specific cleaning.

  • Procedure:

    • Rinse 1: Add solvent (Methanol or Ethanol) to 10% volume. Shake vigorously. Decant rinsate into Liquid Waste .

    • Rinse 2: Repeat.

    • Rinse 3: Repeat.

    • Final Step: Deface the label completely. Puncture the container (if plastic) to prevent reuse. Discard as municipal trash.

Emergency Spill Management
  • Small Spill (< 5g): Cover with dry lime, sand, or soda ash. Sweep up carefully to avoid dust generation.[3] Place in a bag and hold for waste pickup.

  • Large Spill: Evacuate area. Personnel must wear Tyvek suits and respirators. Use a HEPA vacuum if available, or wet-sweep to suppress dust.

PART 3: VISUALIZATION & FORMATTING

Disposal Decision Logic

The following diagram outlines the decision-making process for segregating this specific chemical waste.

DisposalWorkflow Start Waste Generation: 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid StateCheck Determine Physical State Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath LiquidPath Liquid / Solution StateCheck->LiquidPath ContainerSolid Place in HDPE Wide-Mouth Jar SolidPath->ContainerSolid SolventCheck Is Solvent Halogenated? (e.g., DCM, Chloroform) LiquidPath->SolventCheck LabelSolid Label: Non-Halogenated Organic Solid ContainerSolid->LabelSolid Incineration Final Disposal: High-Temp Incineration LabelSolid->Incineration HaloYes Yes SolventCheck->HaloYes HaloNo No (e.g., MeOH, DMSO) SolventCheck->HaloNo StreamHalo Stream: Halogenated Organic Liquid HaloYes->StreamHalo pHCheck Is pH < 2? HaloNo->pHCheck StreamHalo->Incineration StreamNonHalo Stream: Non-Halogenated Organic Liquid StreamNonHalo->Incineration pHCheck->StreamNonHalo No Neutralize Neutralize with NaHCO3 to pH 5-9 pHCheck->Neutralize Yes Neutralize->StreamNonHalo

Figure 1: Decision tree for segregating 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid waste streams based on physical state and solvent composition.

Chemical Compatibility Matrix

Ensure this compound is stored and disposed of according to the following compatibility rules to prevent accidental reactions.

Chemical GroupCompatibility StatusRisk Analysis
Strong Oxidizers (Nitrates, Peroxides)INCOMPATIBLE Risk of fire/explosion due to oxidation of the heterocyclic ring.
Strong Bases (NaOH, KOH)CAUTION Exothermic acid-base neutralization. Perform slowly if neutralizing.
Reducing Agents Compatible Generally safe, though non-essential mixing should be avoided.
Halogenated Solvents Compatible Safe for dissolution, but changes waste stream to "Halogenated".

References

  • US EPA. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: Imidazo[1,2-b]pyrazole derivatives.[4][5] National Library of Medicine. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.